2-Acetylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenanthren-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWILMKDSVMROHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208282 | |
| Record name | Methyl 2-phenanthryl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-69-0 | |
| Record name | 2-Acetylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenanthryl ketone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5960-69-0 | |
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| Record name | Methyl 2-phenanthryl ketone | |
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| Record name | Methyl 2-phenanthryl ketone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Acetylphenanthrene. It also explores its role as a precursor in the development of pharmacologically active compounds, offering insights into the biological pathways targeted by its derivatives.
Chemical and Structural Properties
This compound is a polycyclic aromatic ketone. Its core structure consists of a phenanthrene ring system substituted with an acetyl group at the 2-position. This substitution pattern influences its chemical reactivity and physical properties.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Solid (Yellow to Dark Yellow) | |
| Melting Point | 144-145 °C | [1] |
| Boiling Point | 175-178 °C at 1.5 Torr | N/A |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | N/A |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | N/A |
| Storage Temperature | Room Temperature, sealed in dry conditions | N/A |
Table 2: Structural and Identification Data for this compound
| Identifier | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O | [2][3] |
| Molecular Weight | 220.27 g/mol | [2][3] |
| CAS Number | 5960-69-0 | [2][3] |
| EC Number | 227-730-4 | [3] |
| PubChem Substance ID | 24890602 | [3] |
| InChI | 1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |
| InChI Key | CWILMKDSVMROHT-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1ccc2c(ccc3ccccc23)c1 |
Spectroscopic Profile (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Interpretation |
| IR Spectrum | - ~3100-3000 cm⁻¹ : Aromatic C-H stretching vibrations. - ~1685 cm⁻¹ : Strong absorption from the C=O (carbonyl) stretching of the aryl ketone. - ~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic phenanthrene rings. - ~1360 cm⁻¹ : C-H bending of the methyl group. |
| ¹H NMR Spectrum | - ~2.7 ppm (s, 3H) : A singlet corresponding to the three protons of the acetyl (CH₃) group. - ~7.6-8.9 ppm (m, 9H) : A complex multiplet region for the nine aromatic protons on the phenanthrene ring system. |
| ¹³C NMR Spectrum | - ~198 ppm : Quaternary carbon of the carbonyl (C=O) group. - ~122-135 ppm : Multiple signals corresponding to the carbons of the phenanthrene aromatic rings. - ~27 ppm : Carbon of the methyl (CH₃) group. |
| Mass Spectrum (EI) | - m/z 220 : Molecular ion peak [M]⁺. - m/z 205 : Fragment corresponding to the loss of a methyl group [M-CH₃]⁺. - m/z 177 : Prominent fragment resulting from the loss of the acetyl group [M-COCH₃]⁺, which is a stable acylium ion.[4] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction can yield a mixture of isomers, and reaction conditions must be carefully controlled to favor substitution at the 2-position. The 2- and 3-isomers are generally the thermodynamically controlled products.
Detailed Methodology: Friedel-Crafts Acylation of Phenanthrene
This protocol outlines a general procedure that can be optimized to synthesize this compound.
1. Reagent and Equipment Preparation:
-
Reagents: Phenanthrene, Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃, anhydrous), Dichloromethane (CH₂Cl₂, anhydrous), Hydrochloric Acid (HCl, concentrated), Ice, Sodium Bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator, column chromatography setup.
-
Safety: The reaction must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) as AlCl₃ is highly moisture-sensitive and the reaction can release HCl gas.
2. Reaction Procedure:
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.
-
In a separate flask, dissolve phenanthrene (1.0 equivalent) in anhydrous dichloromethane.
-
Add the phenanthrene solution dropwise to the cold, stirred acylium ion complex.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of isomers. Purify the crude solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the this compound isomer.
Role in Drug Development and Biological Pathways of Derivatives
While this compound itself is not known for direct biological activity, it serves as a valuable scaffold and starting material in medicinal chemistry. Its derivatives have shown significant potential, particularly in the development of novel anti-infective agents.
Precursor to Anti-Staphylococcal Agents
This compound is a key precursor for the synthesis of certain celecoxib derivatives.[5] Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID), but its derivatives have been found to possess potent antibacterial properties, especially against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Targeted Signaling Pathways of Derivatives
Research into the antibacterial mechanism of celecoxib and its derivatives against S. aureus has identified key molecular targets and signaling pathways.
-
Inhibition of YidC2 Translocase: A celecoxib derivative was found to target the membrane protein translocase YidC2 in S. aureus.[5] YidC2 is crucial for the insertion and proper folding of proteins into the bacterial membrane.[7] By inhibiting YidC2, the derivative disrupts the membrane translocation of essential proteins like ATP synthase subunit c, leading to reduced ATP production and ultimately, bacterial cell death.[5]
-
Modulation of SIRT1 Signaling in Macrophages: In the context of an infection, celecoxib can sensitize S. aureus to antibiotics by modulating pathways within host immune cells (macrophages). Celecoxib activates Sirtuin 1 (SIRT1), a master regulator of oxidative stress and inflammation.[8][9][10] This activation inhibits the pro-inflammatory TLR2-JNK-NF-κB signaling pathway, reducing inflammatory cytokines and enhancing the macrophage's ability to clear the bacterial infection.[8][10][11]
References
- 1. 2-乙酰基菲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-乙酰基菲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A Celecoxib Derivative Eradicates Antibiotic-Resistant Staphylococcus aureus and Biofilms by Targeting YidC2 Translocase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. uniprot.org [uniprot.org]
- 8. Celecoxib sensitizes Staphylococcus aureus to antibiotics in macrophages by modulating SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib Sensitizes Staphylococcus aureus to Antibiotics in Macrophages by Modulating SIRT1 | PLOS One [journals.plos.org]
- 10. Celecoxib Sensitizes Staphylococcus aureus to Antibiotics in Macrophages by Modulating SIRT1 | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Acetylphenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-acetylphenanthrene from phenanthrene, primarily through the Friedel-Crafts acylation reaction. The document details the underlying chemical principles, reaction conditions, and experimental protocols. A key focus is placed on the regioselectivity of the reaction and the factors influencing the product distribution. Quantitative data is presented in tabular format for easy comparison, and key processes are visualized through diagrams generated using Graphviz. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction
Phenanthrene and its derivatives are important structural motifs in many biologically active compounds and advanced materials. The introduction of an acetyl group at the 2-position of the phenanthrene nucleus is a critical step in the synthesis of various target molecules. The most common method for this transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. However, the acylation of phenanthrene is often complicated by the formation of a mixture of positional isomers, making the selective synthesis of this compound a significant challenge.[1][2] This guide will delve into the nuances of this reaction, providing the necessary information to optimize the synthesis for the desired product.
The Friedel-Crafts Acylation of Phenanthrene
The Friedel-Crafts acylation of phenanthrene involves the reaction of phenanthrene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion (CH₃CO⁺), which then attacks the electron-rich phenanthrene ring.[3]
Mechanism of Reaction
The mechanism of the Friedel-Crafts acylation of phenanthrene can be summarized in the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion.[3]
-
Electrophilic Attack: The acylium ion attacks one of the carbon atoms of the phenanthrene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the phenanthrene ring and yielding the acetylphenanthrene product.[4]
Regioselectivity: Kinetic vs. Thermodynamic Control
The phenanthrene molecule has five non-equivalent positions for electrophilic attack (C1, C2, C3, C4, and C9). Consequently, the Friedel-Crafts acylation of phenanthrene typically yields a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrene isomers.[1][2] The distribution of these isomers is highly dependent on the reaction conditions and is governed by a delicate interplay between kinetic and thermodynamic control.[5]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, and the major product is the one that is formed the fastest. In the case of phenanthrene acylation, the 9- and 1-isomers are often the kinetically favored products.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. This allows for the reversible acylation and deacylation, leading to the formation of the most stable isomer. The 2- and 3-acetylphenanthrene isomers are generally the most thermodynamically stable.[6]
Data Presentation: Influence of Solvent on Isomer Distribution
The choice of solvent has a profound impact on the regioselectivity of the Friedel-Crafts acylation of phenanthrene. The following table summarizes the product distribution of acetylphenanthrene isomers in various solvents.
| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data compiled from multiple sources.[2][7] Note: Dashes indicate that the yield for that specific isomer was not reported in the cited sources under those conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound. It is important to note that these are generalized procedures and may require optimization to achieve the desired yield and purity.
General Procedure for Friedel-Crafts Acylation of Phenanthrene
This protocol is adapted from established methods for Friedel-Crafts acylation.[1][4]
Materials:
-
Phenanthrene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene for favoring the 2- and 3-isomers)
-
Dichloromethane (for extraction)
-
Concentrated hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or crystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve phenanthrene in the chosen anhydrous solvent (e.g., nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride to the stirred solution.
-
Addition of Acylating Agent: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., room temperature or reflux) for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For the synthesis of the thermodynamically more stable this compound, longer reaction times and/or higher temperatures may be required.
-
Workup: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude product from the Friedel-Crafts acylation will be a mixture of isomers. The separation of this compound from this mixture is a critical step.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Eluent: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a low polarity ratio (e.g., 95:5), is typically used. The polarity of the eluent can be gradually increased to elute the different isomers. The separation of positional isomers can be challenging due to their similar polarities, so a long column and a slow elution rate may be necessary.
Purification by Crystallization:
-
Fractional crystallization can be an effective method if there are significant differences in the solubility of the isomers in a particular solvent. This method often requires multiple recrystallization steps to achieve high purity.
Visualizations
Reaction Pathway for Friedel-Crafts Acylation of Phenanthrene
Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from phenanthrene via Friedel-Crafts acylation is a well-established but nuanced process. The key to obtaining a high yield of the desired 2-isomer lies in the careful control of reaction conditions to favor thermodynamic equilibrium. By selecting the appropriate solvent, temperature, and reaction time, researchers can significantly influence the product distribution. Subsequent purification through chromatographic or crystallization techniques is essential to isolate the pure this compound from the isomeric mixture. This guide provides the foundational knowledge and practical protocols to aid scientists and professionals in successfully navigating this important synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Acetylphenanthrene (CAS 5960-69-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetylphenanthrene, a polycyclic aromatic ketone. It details its physicochemical properties, spectroscopic profile, synthesis protocols, and currently understood biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.
Physicochemical and Spectroscopic Data
This compound is a solid, yellow to dark yellow compound.[1] Its core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5960-69-0 | [2][3][4][5] |
| Molecular Formula | C₁₆H₁₂O | [2][3][4][5] |
| Molecular Weight | 220.27 g/mol | [3][4][5] |
| Melting Point | 144-145 °C | [4] |
| Boiling Point | 175-178 °C at 1.5 Torr | [1] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| InChI | 1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | [4][5] |
| SMILES | CC(=O)c1ccc2c(ccc3ccccc23)c1 | [4][5] |
Spectroscopic Profile
The structural characterization of this compound is confirmed through various spectroscopic methods. The key spectral features are outlined below.
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopy | Key Peaks / Features |
| ¹H NMR | Aromatic protons (multiplets, δ 7.5-9.0 ppm), Acetyl protons (singlet, ~δ 2.8 ppm) |
| ¹³C NMR | Carbonyl carbon (~δ 198 ppm), Aromatic carbons (δ 123-135 ppm), Methyl carbon (~δ 27 ppm) |
| Infrared (IR) | ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~3050 cm⁻¹ (C-H stretch, aromatic), ~1600, 1450 cm⁻¹ (C=C stretch, aromatic ring) |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 220. Fragment at m/z 205 ([M-CH₃]⁺), Fragment at m/z 177 ([M-CH₃CO]⁺) |
Note: Predicted and typical values are provided. Experimental values may vary based on solvent and instrumentation.
Synthesis of this compound
The most common method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene. This electrophilic aromatic substitution reaction typically yields a mixture of positional isomers, with the product distribution being highly sensitive to reaction conditions such as solvent, temperature, and catalyst.[6][7] To favor the formation of the 2- and 3-isomers, which are thermodynamically more stable, specific conditions are required.[7]
Experimental Protocol: Friedel-Crafts Acylation of Phenanthrene
This protocol outlines a general procedure for the synthesis of acetylphenanthrene isomers, which can be optimized to favor the 2-acetyl derivative.
Materials:
-
Phenanthrene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., nitrobenzene, dichloromethane)
-
Ice-cold water
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in an anhydrous solvent like nitrobenzene.
-
Addition of Reagents: Dissolve phenanthrene (1 equivalent) in the same anhydrous solvent and add it to the stirred AlCl₃ suspension. Cool the mixture in an ice bath.
-
Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled reaction mixture. Once the addition is complete, allow the mixture to stir at room temperature or gently reflux for 1-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine all organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate this compound.
Biological and Pharmacological Activity
While the broader class of phenanthrenes has been extensively studied for various biological activities, specific data on this compound is limited. Phenanthrene derivatives are known to exhibit a range of effects, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation activities.
-
Anticancer Potential: Many phenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] Their planar structure allows them to intercalate with DNA, potentially inhibiting enzymes involved in DNA synthesis and replication.[9] Studies on phenanthrene-linked compounds have shown promising results against human colon and breast cancer cells, often inducing apoptosis and cell cycle arrest.[10]
-
Antimicrobial Activity: Certain synthetic derivatives of acetylphenanthrene have been evaluated for their antibacterial effects. For instance, novel analogues of N-piperazinyl fluoroquinolones incorporating a 2-oxo-2-(phenanthrene-2-yl) ethyl moiety have been synthesized and tested against various Gram-positive and Gram-negative bacteria.[6]
-
Anti-inflammatory Effects: Phenanthrenes isolated from natural sources have shown anti-inflammatory properties by inhibiting nitric oxide (NO) production in activated macrophages.[1] The mechanism often involves the inhibition of key signaling pathways like MAPKs and NF-κB.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
To evaluate the potential anticancer activity of this compound, a standard MTT assay can be employed. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete medium. Remove the old medium from the wells and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined by plotting a dose-response curve.
Conclusion
This compound (CAS 5960-69-0) is a well-characterized polycyclic aromatic ketone with defined physicochemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation, although control of regioselectivity is a key consideration. While direct biological studies on this specific molecule are not abundant in current literature, the broader family of phenanthrenes demonstrates significant potential in medicinal chemistry, particularly as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound, encouraging further investigation into its therapeutic potential.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. This compound [webbook.nist.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. This compound 98 5960-69-0 [sigmaaldrich.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Phenanthrene, 2-ethyl- [webbook.nist.gov]
- 8. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIST Chemistry WebBook [webbook.nist.gov]
- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Acetylphenanthrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Acetylphenanthrene (CAS No. 5960-69-0), a polycyclic aromatic ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral data in a clear, tabulated format.
Chemical Structure and Properties
This compound possesses the following chemical structure:
Molecular Formula: C₁₆H₁₂O Molecular Weight: 220.27 g/mol Appearance: Solid Melting Point: 144-145 °C
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and assigned experimental NMR spectrum for this compound is not readily accessible in common databases, the expected chemical shifts can be predicted based on the known ranges for similar aromatic ketones.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (C₁-H, C₃-H to C₁₀-H) | 7.5 - 9.0 | Multiplets |
| Methyl Protons (-COCH₃) | 2.5 - 2.8 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 195 - 205 |
| Aromatic Carbons (C₁ - C₁₀, C₄a, C₄b, C₈a, C₁₀a) | 120 - 140 |
| Methyl Carbon (-COCH₃) | 25 - 30 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Weak | Methyl C-H Stretch |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~890, ~820, ~740 | Strong | Aromatic C-H Bending (Out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 220 | High | [M]⁺ (Molecular Ion) |
| 205 | High | [M - CH₃]⁺ |
| 177 | Medium | [M - COCH₃]⁺ or [C₁₄H₉]⁺ |
| 151 | Medium | [C₁₂H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃ with the solvent peak used as an internal reference (δ 77.16 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction:
-
Direct insertion probe or gas chromatography (GC) inlet.
Ionization Method:
-
Electron Ionization (EI): A standard method for volatile and semi-volatile organic compounds.
-
Electron Energy: Typically 70 eV.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.
Data Acquisition:
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-300.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data of this compound.
The Solubility Profile of 2-Acetylphenanthrene in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene. Due to a lack of readily available quantitative experimental data in scientific literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and an introduction to thermodynamic models that can be employed for solubility prediction.
Understanding this compound
This compound is a solid organic compound with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol .[1][2][3][4] It has a melting point of 144-145 °C.[1][2][5] Its chemical structure consists of a phenanthrene backbone with an acetyl group substitution. This structure imparts a significant degree of non-polarity to the molecule, which is a key determinant of its solubility characteristics.
Solubility Data
A thorough review of available scientific databases and literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility are available.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
Source: ChemicalBook[5]
It is important to note that the solubility of a related, non-polar compound, phenanthrene, is approximately 20 mg/ml in ethanol and 30 mg/ml in DMSO and dimethylformamide (DMF).[6] While not directly transferable, this information suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic organic solvents, though extensive experimental verification is required.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers seeking to establish precise solubility data for this compound, the isothermal shake-flask method is a widely accepted and robust technique.[7]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Stoppered glass flasks
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of stoppered glass flasks, each containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the flasks in a constant temperature shaker bath. The system should be agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature must be carefully controlled and monitored throughout this period.
-
Phase Separation: After equilibration, allow the flasks to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is critical to remove all particulate matter.
-
Quantification:
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under controlled conditions, and the mass of the remaining this compound can be determined.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Thermodynamic Modeling for Solubility Prediction
In the absence of extensive experimental data, thermodynamic models can provide valuable estimates of solubility. The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method that can be used to predict activity coefficients, which are essential for calculating solid-liquid equilibria (solubility).[8][9][10]
The fundamental equation for solid-liquid equilibrium is:
ln(x) = -ΔH_fus/R * (1/T - 1/T_m) - ln(γ)
where:
-
x is the mole fraction solubility
-
ΔH_fus is the enthalpy of fusion
-
R is the ideal gas constant
-
T is the absolute temperature
-
T_m is the melting point temperature
-
γ is the activity coefficient of the solute in the solvent
The UNIFAC model calculates the activity coefficient (γ) based on the molecular structures of the solute (this compound) and the solvent. The model breaks down the molecules into functional groups and considers the interactions between these groups. While powerful, the accuracy of UNIFAC predictions can vary, and they are often best used for initial screening of solvents or as a guide for experimental design.[9][10] More advanced variations, such as the modified UNIFAC (Dortmund) model, may offer improved accuracy.[10]
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary tools for researchers to address this knowledge gap. The qualitative information suggests solubility in solvents like chloroform and ethyl acetate. For precise measurements, a detailed protocol for the shake-flask method has been provided. Furthermore, the introduction of thermodynamic models like UNIFAC offers a predictive route for estimating solubility, which can be particularly useful in the early stages of research and development when selecting appropriate solvent systems. The combination of targeted experimentation and theoretical modeling will enable a comprehensive understanding of the solubility behavior of this compound.
References
- 1. This compound 98 5960-69-0 [sigmaaldrich.com]
- 2. 2-アセチルフェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 2-アセチルフェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 5960-69-0 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Acetylphenanthrene: A Gateway to Novel Organic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylphenanthrene, a polycyclic aromatic ketone, serves as a versatile and valuable building block in modern organic synthesis. Its unique structural framework, combining a reactive acetyl group with the extended aromatic system of phenanthrene, provides a fertile ground for the construction of a diverse array of complex organic molecules. This technical guide explores the core applications of this compound, detailing key synthetic transformations and the biological significance of the resulting derivatives, with a particular focus on their potential in medicinal chemistry.
Key Synthetic Transformations of this compound
The acetyl moiety of this compound is the primary locus of its reactivity, enabling a range of classical and contemporary organic reactions. This section outlines three pivotal transformations: the Willgerodt-Kindler reaction, the Beckmann rearrangement, and the Claisen-Schmidt condensation.
Willgerodt-Kindler Reaction: Accessing Phenanthrene-2-acetic Acid and its Amide Derivatives
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding amides and carboxylic acids, effectively migrating the carbonyl group to the terminal position of the alkyl chain. When applied to this compound, this reaction yields 2-phenanthrylthioacetamides, which can be subsequently hydrolyzed to produce 2-phenanthreneacetic acid. These products are valuable intermediates in the synthesis of anti-inflammatory drugs and other biologically active molecules.
Reaction Scheme: Willgerodt-Kindler Reaction
Figure 1: Willgerodt-Kindler reaction of this compound.
Experimental Protocol: Generalized Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq) is prepared.
-
Reaction Execution: The mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Thioamide: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute solution of hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried to afford the crude 2-(phenanthren-2-yl)thioacetomorpholide. The crude product can be purified by recrystallization from ethanol.
-
Hydrolysis to Carboxylic Acid: The purified thioamide is suspended in a mixture of ethanol and a 10% aqueous sodium hydroxide solution. The mixture is heated to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid to precipitate the 2-phenanthreneacetic acid. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure carboxylic acid.
| Reactant | Product | Reagents | Yield (%) | Reference(s) |
| p-Methylacetophenone | p-Methylphenylacetic acid thiomorpholide | Sulfur, Morpholine, Quinoline | 86-95 | [1] |
| Acetophenone | Phenylacetamide | (NH₄)₂Sₓ, Pyridine | 60-70 | [2] |
| Acenaphthone | Acenaphthylthiomorpholide | Sulfur, Morpholine, DMF | 44-72 | [3] |
Table 1: Representative Yields for the Willgerodt-Kindler Reaction of Aryl Ketones.
Beckmann Rearrangement: Synthesis of N-(Phenanthren-2-yl)acetamide
The Beckmann rearrangement provides a route to convert ketoximes into their corresponding amides. The oxime of this compound, upon treatment with an acid catalyst, rearranges to form N-(phenanthren-2-yl)acetamide. This transformation is significant as it introduces a nitrogen-containing functional group, a common feature in many pharmaceuticals and biologically active compounds. The stereochemistry of the oxime determines which group migrates; for ketoximes of this type, the aryl group (phenanthrenyl) typically migrates.
Reaction Scheme: Beckmann Rearrangement
References
An In-Depth Technical Guide to the Friedel-Crafts Acylation of Phenanthrene for the Synthesis of 2-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation of phenanthrene is a foundational electrophilic aromatic substitution reaction critical for the synthesis of various acetylphenanthrene isomers, which serve as key intermediates in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the synthesis of 2-acetylphenanthrene, a thermodynamically favored isomer. It delves into the reaction mechanism, the critical interplay of kinetic and thermodynamic control, and the influence of reaction parameters on regioselectivity. Detailed experimental protocols for the synthesis and purification of this compound are presented, supported by tabulated quantitative data and visual diagrams to facilitate understanding and practical application in a research and development setting.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), possesses multiple non-equivalent positions for electrophilic substitution, leading to a mixture of isomeric products in reactions such as Friedel-Crafts acylation. The resulting acetylphenanthrenes, particularly this compound, are valuable precursors for the synthesis of complex molecules with potential biological activity. The regioselectivity of the Friedel-Crafts acylation of phenanthrene is highly sensitive to reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time.[1][2] A thorough understanding of these factors is paramount for selectively synthesizing the desired isomer. This guide focuses on the synthesis of this compound, a thermodynamically stable product, and provides the necessary technical details for its successful preparation and isolation.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of phenanthrene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the formation of a highly electrophilic acylium ion from an acylating agent, typically acetyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This acylium ion then attacks the electron-rich phenanthrene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the acetylphenanthrene product.
The phenanthrene nucleus has five possible sites for mono-acetylation: C1, C2, C3, C4, and C9.[2] The distribution of the resulting isomers is governed by a delicate balance between kinetic and thermodynamic control.[1][5][6]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. In the case of phenanthrene acetylation, the 9-acetylphenanthrene isomer is the kinetically favored product due to the higher electron density at the C9 position, leading to a lower activation energy for the formation of the corresponding sigma complex.[1][5]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control, allowing for the reversible formation and isomerization of the products to yield the most stable isomer.[1][2] The 2- and 3-acetylphenanthrene isomers are the most thermodynamically stable products.[1][6] This stability is attributed to factors such as steric hindrance and resonance stabilization within the phenanthrene ring system.
The choice of solvent plays a crucial role in determining the regioselectivity of the reaction. Non-polar solvents, such as ethylene dichloride, tend to favor the formation of the kinetically controlled 9-isomer.[7] In contrast, polar solvents like nitrobenzene and nitromethane promote the formation of the thermodynamically favored 2- and 3-isomers.[7] This is because polar solvents can better solvate the charged intermediates and facilitate the equilibrium process required for the formation of the more stable products.
References
The Discovery and History of 2-Acetylphenanthrene: A Technical Guide
Introduction
2-Acetylphenanthrene, a ketone derivative of the polycyclic aromatic hydrocarbon phenanthrene, holds a significant place in the historical context of synthetic organic chemistry. Its story is not one of a singular discovery but rather an outcome of the broader exploration of electrophilic substitution reactions on complex aromatic systems. This technical guide provides an in-depth look at the synthesis, characterization, and historical context of this compound, tailored for researchers, scientists, and professionals in drug development.
The primary route to this compound is the Friedel-Crafts acylation of phenanthrene. This classic reaction, while fundamental, presents a fascinating case of regioselectivity, yielding a mixture of isomers. The distribution of these isomers is highly sensitive to reaction conditions, a factor that has been a subject of study for nearly a century. This guide will delve into the nuances of this synthesis, present available quantitative data, and provide detailed experimental protocols based on historical and modern literature.
Historical Context and Discovery
The definitive first synthesis and isolation of this compound is embedded in the early 20th-century investigations into the reactivity of phenanthrene. While a single "discoverer" is not explicitly named in the literature, the work of Erich Mosettig and Jacob van de Kamp in the early 1930s was pivotal. In a 1933 publication, they detailed the separation of 2- and 3-acetylphenanthrenes from the mixture obtained via the Friedel-Crafts acetylation of phenanthrene. Their work also corrected the misidentification of the 9-acetyl isomer by previous researchers, showcasing the complexity of characterizing products from reactions on polycyclic aromatic hydrocarbons. This research established a clearer understanding of the substitution patterns in the phenanthrene nucleus and laid the groundwork for future synthetic endeavors.
Synthesis of this compound
The most common and historically significant method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene. This reaction involves the treatment of phenanthrene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) attacks the electron-rich phenanthrene ring. However, due to the multiple non-equivalent positions on the phenanthrene molecule, the reaction yields a mixture of monoacetylated isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1][2] The distribution of these isomers is a classic example of kinetic versus thermodynamic control and is profoundly influenced by the choice of solvent.[2]
Isomer Distribution in Friedel-Crafts Acetylation
The regioselectivity of the Friedel-Crafts acetylation of phenanthrene is highly dependent on the reaction solvent. The following table summarizes the product distribution in various solvents, as determined by gas chromatography.[1][2]
| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Note: Dashes indicate that the yield for that specific isomer was not reported in the cited sources for that solvent.
This data highlights that solvents like nitrobenzene and nitromethane favor the formation of the thermodynamically more stable 3- and 2-isomers, while less polar solvents like ethylene dichloride lead to the kinetically favored 9-isomer.[1]
Experimental Protocols
General Protocol for Friedel-Crafts Acetylation of Phenanthrene
This protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of aromatic compounds.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Solvent (e.g., Nitrobenzene, Carbon Disulphide, Dichloroethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve phenanthrene (1 equivalent) in the same anhydrous solvent.
-
Slowly add the phenanthrene solution to the cooled AlCl₃ suspension with vigorous stirring.
-
To this mixture, add acetyl chloride (1.1 to 1.5 equivalents) dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mixture of acetylphenanthrene isomers.
Isolation of this compound
The separation of this compound from the resulting isomeric mixture is the most challenging aspect of its synthesis. Early researchers relied on fractional crystallization, a tedious process that exploits the small differences in solubility of the isomers in various solvents. Modern techniques such as column chromatography on silica gel or alumina are more effective. The choice of eluent for chromatography is critical and typically involves a gradient of non-polar to moderately polar solvents, such as hexane-ethyl acetate or hexane-dichloromethane mixtures.
Characterization of this compound
The identity and purity of this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | Solid |
| Melting Point | 144-145 °C |
| CAS Number | 5960-69-0 |
[3]
Spectroscopic Data
While detailed historical spectroscopic data is scarce, modern analytical techniques provide unambiguous characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. It will also display absorptions corresponding to aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will reveal a singlet for the methyl protons (-COCH₃) and a complex pattern of signals in the aromatic region corresponding to the protons on the phenanthrene ring system. The specific chemical shifts and coupling constants of these aromatic protons are unique to the 2-substituted isomer.
-
¹³C NMR spectroscopy will show a signal for the carbonyl carbon and distinct signals for the methyl carbon and the fourteen carbons of the phenanthrene skeleton.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of the compound.
Workflow and Logical Relationships
The synthesis and isolation of this compound can be visualized as a multi-step workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for the synthesis and isolation of this compound.
Applications and Future Directions
Historically, acetylated phenanthrenes were primarily of academic interest for studying reaction mechanisms and the properties of polycyclic aromatic hydrocarbons. In modern research, this compound and its derivatives serve as intermediates in the synthesis of more complex molecules. The phenanthrene core is a structural motif found in various natural products and pharmacologically active compounds. While specific large-scale applications of this compound are not prominent, its role as a building block in medicinal chemistry and materials science continues to be explored. Future research may focus on developing more regioselective synthesis methods to avoid the challenging separation of isomers and on investigating the biological activities of novel derivatives synthesized from this versatile precursor.
References
2-Acetylphenanthrene: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon, constitutes a vital structural motif in a plethora of biologically active compounds.[1] Its unique three-ring framework offers a versatile scaffold for chemical modifications, leading to a diverse range of pharmacological activities.[1] Among its derivatives, 2-acetylphenanthrene has emerged as a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of novel therapeutic agents with potential applications in oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its role in the development of bioactive molecules. We will explore the experimental protocols for the synthesis and biological evaluation of its derivatives, present quantitative data in a structured format, and visualize key pathways and workflows to facilitate a deeper understanding of its potential in drug discovery.
Physicochemical Properties of this compound
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 5960-69-0 | [2][3] |
| Molecular Formula | C₁₆H₁₂O | [2][3] |
| Molecular Weight | 220.27 g/mol | [2][3][4] |
| Melting Point | 144-145 °C | |
| Appearance | Solid | |
| SMILES String | CC(=O)c1ccc2c(ccc3ccccc23)c1 | |
| InChI Key | CWILMKDSVMROHT-UHFFFAOYSA-N |
Synthesis of this compound and its Derivatives
The phenanthrene core can be constructed through several classical synthetic routes, including the Haworth synthesis, which involves the Friedel-Crafts acylation of naphthalene, and the Pschorr synthesis, which proceeds via intramolecular cyclization of a diazonium salt.[1][5] Modern methods, such as palladium-catalyzed domino reactions, have also been developed for the efficient one-pot synthesis of phenanthrene derivatives.[6]
A common application of this compound as a building block is in the synthesis of chalcones. These compounds, characterized by an α,β-unsaturated ketone system, are typically prepared through a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde.[7][8]
General Synthetic Workflow
The overall process for synthesizing and evaluating this compound derivatives can be visualized as follows:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
Synthesis of this compound-Derived Chalcones
The following is a general procedure for the synthesis of chalcones from this compound via Claisen-Schmidt condensation.[7]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add an aqueous solution of NaOH or KOH to the mixture.
-
To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9]
Materials:
-
Human cancer cell line (e.g., H460, A549, HCT-116)
-
RPMI-1640 medium with 10% fetal bovine serum
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 590 nm using a microplate reader.[9]
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[9]
Biological Activities of this compound Derivatives
Derivatives of phenanthrene have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][10]
Anticancer Activity
Phenanthrene-based compounds have shown significant cytotoxic activity against various cancer cell lines.[11][12][13] For example, phenanthrene-based tylophorine derivatives have been synthesized and evaluated for their activity against the H460 human large-cell lung carcinoma cell line.[9][11] Similarly, phenanthrene-thiazolidinedione hybrids have been investigated for their potential against colon cancer cells.[14]
Table 1: Anticancer Activity of Phenanthrene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-L-prolinol (5a) | H460 (Lung) | 11.6 | [9][11] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-L-valinol (9) | H460 (Lung) | 6.1 | [9][11] |
| Adriamycin (Positive Control) | H460 (Lung) | 1.72 | [9] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985 ± 0.02 | [14] |
| Biphenylphenanthrene derivative | MDA-231 (Breast) | 25.2 | [12][15] |
| Biphenylphenanthrene derivative | HepG2 (Liver) | 51.3 | [12][15] |
| Biphenylphenanthrene derivative | HT-29 (Colon) | 30.4 | [12][15] |
| 7-hydroxy-3,4,8-trimethoxyphenanthrene (12) | HeLa (Cervical) | 0.97 | [12] |
Anti-inflammatory Activity
Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties.[16] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB and MAPKs.[16][17]
Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | NO Inhibition (LPS-activated RAW264.7 cells) | 0.7 - 41.5 (range for 10 compounds) | [16] |
| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | NO Inhibition (LPS-activated RAW264.7 cells) | 0.7 - 41.5 (range for 10 compounds) | [16] |
Neuroprotective Activity
Recent studies have also highlighted the neuroprotective potential of phenanthrene derivatives.[18] For instance, a novel phenanthrene derivative from Grewia tiliaefolia has demonstrated significant antioxidant and acetylcholinesterase (AChE) inhibitory activity, suggesting its potential in managing neurodegenerative diseases like Alzheimer's.[18]
Signaling Pathways and Mechanism of Action
The biological effects of phenanthrene derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling
Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[16] Phenanthrene derivatives have been shown to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of p38, JNK (MAPKs), and IκBα (an inhibitor of NF-κB).[16]
Caption: Inhibition of NF-κB and MAPK signaling pathways by phenanthrene derivatives.
Structure-Activity Relationship (SAR)
The biological activity of phenanthrene derivatives is highly dependent on the nature and position of substituents on the phenanthrene core. For instance, in a series of phenanthrene-based tylophorine derivatives, substitutions at the C-9 position with a side chain containing a terminal polar group were found to be favorable for cytotoxic activity.[9]
Caption: Simplified logical relationship for SAR of this compound derivatives.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, planar structure provides a unique scaffold that can be readily functionalized to generate a wide array of derivatives with potent biological activities. The synthetic tractability of this compound, coupled with the diverse pharmacological properties of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. Further exploration of the chemical space around the this compound core, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for the discovery of new drugs to combat a range of diseases, including cancer and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. youtube.com [youtube.com]
- 6. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective activity of novel phenanthrene derivative from Grewia tiliaefolia by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomers of Acetylphenanthrene: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Spectroscopic Characterization of Acetylphenanthrene Isomers.
This technical guide provides a comprehensive overview of the isomers of acetylphenanthrene, catering to researchers, scientists, and drug development professionals. It details their physical and spectroscopic properties, synthesis methodologies, and separation techniques.
Physicochemical Properties
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Acetylphenanthrene | 64793-94-4 | C₁₆H₁₂O | 220.27 | Data not available | Data not available |
| 2-Acetylphenanthrene | 5960-69-0 | C₁₆H₁₂O | 220.27 | 144-145[1] | 175-178 (at 1.5 Torr) |
| 3-Acetylphenanthrene | 2039-76-1 | C₁₆H₁₂O | 220.27 | 67-71 | Data not available |
| 4-Acetylphenanthrene | 73937-29-8 | C₁₆H₁₂O | 220.27 | Data not available | Data not available |
| 9-Acetylphenanthrene | 2039-77-2 | C₁₆H₁₂O | 220.27 | 73-74[2][3] | 405.9 (Predicted)[4] |
Synthesis of Acetylphenanthrene Isomers
The primary method for the synthesis of acetylphenanthrene isomers is the Friedel-Crafts acylation of phenanthrene. This reaction typically yields a mixture of isomers, with the product distribution being highly dependent on the reaction conditions. Additionally, specific isomers can be synthesized through targeted routes, such as photocyclization.
Friedel-Crafts Acylation of Phenanthrene (General Protocol)
This method produces a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. The ratio of these isomers is influenced by the choice of solvent and other reaction parameters.
Experimental Protocol:
-
Reaction Setup: A solution of phenanthrene in an anhydrous solvent (e.g., ethylene dichloride, nitrobenzene) is prepared in a flask equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: Anhydrous aluminum chloride (AlCl₃) is suspended in the chosen anhydrous solvent and cooled in an ice bath. Acetyl chloride is then added dropwise to form the acylating agent complex.
-
Acylation: The cooled phenanthrene solution is slowly added to the acylating agent complex with continuous stirring.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or reflux) for a specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is a mixture of acetylphenanthrene isomers.
Synthesis of 4-Acetylphenanthrene via Photocyclization
4-Acetylphenanthrene can be synthesized as a minor product alongside the 2-isomer via photocyclization of 3-acetylstilbene.
Experimental Protocol (General):
-
Precursor Synthesis: 3-Acetylstilbene is synthesized via standard methods.
-
Photocyclization: A solution of 3-acetylstilbene in a suitable solvent is irradiated with UV light in the presence of an oxidizing agent, such as iodine.
-
Purification: The resulting mixture of 4- and this compound is separated by column chromatography or preparative thin-layer chromatography to isolate the 4-acetylphenanthrene isomer.
Synthesis of 9-Acetylphenanthrene via Grignard Reaction
9-Acetylphenanthrene can be prepared from 9-cyanophenanthrene using a Grignard reagent.
Experimental Protocol:
-
Grignard Reagent Formation: Methylmagnesium iodide is prepared by reacting methyl iodide with magnesium turnings in anhydrous ether.
-
Reaction with Nitrile: A solution of 9-cyanophenanthrene in an appropriate solvent is added to the Grignard reagent.
-
Hydrolysis: The reaction mixture is hydrolyzed with an acid (e.g., hydrochloric acid).
-
Purification: The product is isolated by distillation under reduced pressure and can be further purified by recrystallization from ethanol to yield 9-acetylphenanthrene.[4]
Separation and Purification of Isomers
The separation of the isomeric mixture obtained from the Friedel-Crafts acylation is crucial for obtaining pure compounds for further study.
Column Chromatography
A general approach involves using a silica gel column with a non-polar eluent, gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate can be employed. The separation is based on the differential adsorption of the isomers to the stationary phase.
Preparative High-Performance Liquid Chromatography (HPLC)
For more efficient and higher resolution separation, preparative HPLC is a suitable technique. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water can be used to separate the isomers based on their differential partitioning between the stationary and mobile phases.
Spectroscopic Data
The following tables summarize the available spectroscopic data for the acetylphenanthrene isomers. This data is essential for the identification and characterization of the individual isomers.
¹H NMR Spectral Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 1-Acetylphenanthrene | Data not available | Data not available |
| This compound | Data not available | Data not available |
| 3-Acetylphenanthrene | CDCl₃ | 9.23, 8.70, 8.07, 7.86, 7.78, 7.68, 7.61, 2.74[5] |
| 4-Acetylphenanthrene | Data not available | Data not available |
| 9-Acetylphenanthrene | CDCl₃ | 8.71, 8.65, 8.13, 7.88, 7.69, 7.64, 7.59, 2.77 |
¹³C NMR Spectral Data
| Isomer | Solvent | Chemical Shifts (δ, ppm) |
| 1-Acetylphenanthrene | Data not available | Data not available |
| This compound | Data not available | Data not available |
| 3-Acetylphenanthrene | Data not available | Data not available |
| 4-Acetylphenanthrene | Not specified | Computed data available, requires account to view[6] |
| 9-Acetylphenanthrene | Not specified | Data available in spectral databases. |
IR Spectral Data
| Isomer | Medium | Key Absorption Bands (cm⁻¹) |
| 1-Acetylphenanthrene | Data not available | Data not available |
| This compound | Data not available | Data not available |
| 3-Acetylphenanthrene | Data not available | Data not available |
| 4-Acetylphenanthrene | Data not available | Data not available |
| 9-Acetylphenanthrene | KBr | Data available in spectral databases. |
Biological Properties and Signaling Pathways
While phenanthrene derivatives, as a class of compounds, have been investigated for various biological activities, including cytotoxic and anti-inflammatory effects, there is a notable lack of specific data for the simple acetylphenanthrene isomers in the public domain. Studies on more complex phenanthrene derivatives suggest potential modulation of signaling pathways such as MAPK and NF-κB.
Cytotoxicity
Phenanthrene derivatives have shown cytotoxic activity against various cancer cell lines.[1] The mechanism often involves the induction of apoptosis. However, specific IC₅₀ values for 1-, 2-, 3-, 4-, and 9-acetylphenanthrene against common cancer cell lines are not available in the reviewed literature.
General Protocol for Cytotoxicity (MTT) Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (acetylphenanthrene isomers).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[7]
Potential Modulation of Signaling Pathways
Based on studies of related phenanthrene compounds, it is hypothesized that acetylphenanthrene isomers could potentially modulate key cellular signaling pathways involved in inflammation and cancer, such as the MAPK and NF-κB pathways. However, direct experimental evidence for this is currently lacking.
Experimental Protocol for Western Blot Analysis of MAPK Pathway:
-
Cell Treatment: Cells are treated with the acetylphenanthrene isomer of interest for a specific time.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., ERK, p-ERK) and then with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[2]
Conclusion and Future Directions
This guide consolidates the available information on the isomers of acetylphenanthrene. While some physical and spectroscopic data are available for the 2-, 3-, and 9-isomers, there is a clear lack of data for the 1- and 4-isomers. Furthermore, a significant gap exists in the understanding of the biological activities of these simple, yet potentially important, molecules.
Future research should focus on:
-
The synthesis and purification of the 1- and 4-acetylphenanthrene isomers to enable full characterization.
-
A systematic evaluation of the cytotoxic and anti-inflammatory properties of all five isomers.
-
Investigation into the specific molecular targets and signaling pathways modulated by these compounds to elucidate their mechanisms of action.
Such studies will be invaluable for assessing the potential of acetylphenanthrene isomers in drug discovery and development.
References
- 1. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Protocol for Friedel-Crafts Acylation of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for introducing an acyl group to an aromatic ring, a common structural motif in pharmacologically active compounds.[1][2] This application note provides a detailed protocol for the Friedel-Crafts acylation of phenanthrene, a polycyclic aromatic hydrocarbon. The regioselectivity of this reaction is highly sensitive to reaction conditions, often yielding a mixture of monoacylated isomers.[3][4][5] This document outlines the experimental procedure, discusses the influence of various solvents on product distribution, and offers troubleshooting guidance to optimize for specific isomers.
Introduction
The Friedel-Crafts acylation of phenanthrene typically proceeds via electrophilic aromatic substitution, where an acylium ion, generated from an acyl halide and a Lewis acid catalyst, attacks the electron-rich phenanthrene ring. The reaction can produce a variety of positional isomers, primarily 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[3] The distribution of these isomers is critically influenced by the choice of solvent, catalyst, temperature, and reaction time, which can be manipulated to favor either kinetically or thermodynamically controlled products.[3][4][6] Understanding these factors is crucial for selectively synthesizing the desired phenanthrene derivative for applications in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Friedel-Crafts Acetylation of Phenanthrene
This protocol is a generalized procedure and may require optimization for specific target isomers.[1][3]
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Solvent (e.g., Dichloromethane, Nitrobenzene, Carbon Disulfide)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or crystallization
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
In a separate flask, dissolve phenanthrene (1 equivalent) in the same anhydrous solvent.[1][3]
-
-
Addition of Reagents:
-
Cool the aluminum chloride suspension to 0-5 °C using an ice bath.[3]
-
Slowly add the phenanthrene solution to the stirred suspension.[1]
-
From the dropping funnel, add acetyl chloride (1 to 1.5 equivalents) dropwise to the cooled mixture over a period of 30 minutes.[1][6] Maintain the temperature at 0-5 °C during the addition.[6]
-
-
Reaction:
-
Workup:
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1][3][6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][3]
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[1]
-
-
Purification:
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][3]
-
Purify the crude product by column chromatography on silica gel or by crystallization to isolate the desired isomer(s).[1][3][6]
-
Data Presentation
The regioselectivity of the Friedel-Crafts acylation of phenanthrene is highly dependent on the solvent used. The following table summarizes the approximate isomer distribution obtained with different solvents.
| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) | Total Yield (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 | - |
| Nitrobenzene | - | 27 | 65 | - | - | - |
| Nitromethane | - | - | 64 | - | - | - |
| Benzene | - | - | 47 | - | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 | - |
Data extracted from J. Chem. Soc. C, 1967, 2619-2624 as cited in[3] and[5]. Note that not all isomers were reported for every solvent.
Troubleshooting
-
Low Yield of Desired Isomer: The isomer distribution is highly sensitive to the reaction conditions. To favor the kinetic product (e.g., 9-isomer), use milder conditions such as lower temperatures and shorter reaction times with a solvent like ethylene dichloride.[6] For the thermodynamic products (e.g., 2- or 3-isomers), higher temperatures, longer reaction times, and solvents like nitrobenzene are preferable.[3][6]
-
Formation of Multiple Products: The inherent nature of the reaction often leads to a mixture of isomers.[3] Careful column chromatography or fractional crystallization is necessary for separation.[3]
-
Diacylation Products: The formation of diacylated products can occur, especially with an excess of the acylating agent or with activated phenanthrene derivatives.[3] Use stoichiometric amounts of the acylating agent and milder reaction conditions to minimize this side reaction.[3]
-
Isomer Rearrangement: The Friedel-Crafts acylation is a reversible process, and acyl group rearrangement can occur, particularly under thermodynamic control.[4][6] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more stable 2- and 3-acetylphenanthrene isomers.[4]
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.
Caption: Simplified mechanism of the Friedel-Crafts acylation of phenanthrene.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Note: Synthesis of 2-Acetylphenanthrene via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-acetylphenanthrene, a valuable intermediate in the development of pharmaceuticals and functional materials. The described method is based on the Friedel-Crafts acylation of phenanthrene. While this reaction is known to produce a mixture of positional isomers, this protocol outlines conditions optimized for the formation of the this compound isomer. Furthermore, a comprehensive purification strategy using column chromatography to isolate the desired product is detailed. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Phenanthrene and its derivatives are key structural motifs in a wide array of biologically active molecules and advanced materials. The introduction of an acetyl group at the 2-position of the phenanthrene nucleus yields this compound, a versatile building block for further chemical transformations. The most common method for the synthesis of acetylphenanthrenes is the Friedel-Crafts acylation of the parent aromatic hydrocarbon.[1][2] This electrophilic aromatic substitution reaction, however, typically results in a mixture of isomers, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1][3] The regioselectivity of the acylation is highly dependent on the reaction conditions, with the choice of solvent playing a critical role in the product distribution.[1][2] This protocol focuses on conditions that favor the formation of the 2-isomer and provides a robust purification method for its isolation.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenanthrene | 98% | Sigma-Aldrich | |
| Acetyl chloride | 98% | Sigma-Aldrich | Handle in a fume hood. |
| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich | Handle in a glovebox or under inert atmosphere. |
| Nitromethane | 96%, anhydrous | Sigma-Aldrich | Use anhydrous solvent. |
| Dichloromethane | ACS grade | Fisher Scientific | For extraction. |
| Hydrochloric acid | Concentrated (37%) | Fisher Scientific | |
| Sodium sulfate (anhydrous) | ACS grade | Fisher Scientific | For drying. |
| Silica gel | 230-400 mesh | Fisher Scientific | For column chromatography. |
| Hexane | ACS grade | Fisher Scientific | For column chromatography. |
| Ethyl acetate | ACS grade | Fisher Scientific | For column chromatography. |
Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Catalyst and Solvent: Anhydrous aluminum chloride (1.5 equivalents) is quickly added to the flask under a positive flow of nitrogen. Anhydrous nitromethane is then added to the flask to suspend the aluminum chloride. The suspension is stirred and cooled to 0 °C in an ice bath.
-
Addition of Reactants: Phenanthrene (1 equivalent) is dissolved in a minimal amount of anhydrous nitromethane and added to the cooled suspension. Acetyl chloride (1.1 equivalents) is then added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.[2]
-
Reaction: After the addition of acetyl chloride is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This should be done in a well-ventilated fume hood.
-
Extraction: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of acetylphenanthrene isomers.
Purification by Column Chromatography
-
Column Preparation: A glass chromatography column is packed with silica gel using a slurry method with hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated, and the dry silica-adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. The separation of isomers should be monitored by TLC. A low percentage of ethyl acetate in hexane is recommended for good separation due to the similar polarities of the isomers.
-
Fraction Collection: Fractions are collected and analyzed by TLC. Fractions containing the pure this compound (identified by comparison with a standard if available, or by subsequent characterization) are combined.
-
Isolation of Product: The solvent is removed from the combined pure fractions under reduced pressure to yield purified this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phenanthrene | 1.0 eq |
| Acetyl Chloride | 1.1 eq |
| Aluminum Chloride | 1.5 eq |
| Reaction Conditions | |
| Solvent | Nitromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-5 hours |
| Expected Yield of this compound | Up to 27% (in the crude mixture)[1] |
| Characterization Data | |
| Appearance | Solid |
| Melting Point | 144-145 °C |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (144-145 °C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the this compound isomer.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretching frequency for the ketone group.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Monitor the reaction by TLC to confirm completion. |
| Loss of product during work-up. | Ensure efficient extraction and careful handling during solvent removal. | |
| Formation of Multiple Isomers | Inherent to the Friedel-Crafts reaction on phenanthrene. | The choice of nitromethane as a solvent is to maximize the 2-isomer. Careful purification is essential. |
| Difficult Separation of Isomers | Similar polarities of the isomers. | Optimize the solvent system for column chromatography using TLC. A shallow gradient and a long column may be necessary. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis and purification of this compound. By carefully controlling the reaction conditions, particularly the choice of solvent, the formation of the desired 2-isomer can be favored. The subsequent purification by column chromatography is crucial for obtaining the product in high purity. This protocol serves as a valuable resource for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: Synthesis of Celecoxib and its Derivatives
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation.[1][2] The synthesis of derivatives of celecoxib is a significant area of research for the development of new therapeutic agents with improved efficacy, selectivity, or reduced side effects.[3][4] This document outlines the established synthetic routes to celecoxib and its derivatives.
It is important to note that a direct synthetic pathway for celecoxib derivatives using 2-acetylphenanthrene as a starting material is not described in the reviewed literature. The standard and most widely reported synthesis begins with p-methylacetophenone. Following the synthesis of the core celecoxib molecule, various derivatives can be generated through modification of its structure.
Part 1: Synthesis of the Core Celecoxib Molecule
The synthesis of celecoxib is a well-established process that involves two primary steps: the Claisen condensation to form a 1,3-dione intermediate, followed by a cyclization reaction with a substituted hydrazine to form the pyrazole ring.[5]
Experimental Protocol: Synthesis of Celecoxib
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This step involves the Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate.
-
Reagents: p-methylacetophenone, ethyl trifluoroacetate, sodium methoxide, toluene, hydrochloric acid.
-
Procedure:
-
To a mixture of sodium methoxide in toluene, add a mixture of 4-methylacetophenone and ethyl trifluoroacetate at 35-40°C.[6]
-
Stir the reaction mixture at 75°C for 4 hours.[6]
-
Cool the mixture to 25-30°C and add water and aqueous HCl (20%) and stir for 30 minutes.[6]
-
Separate the layers and extract the aqueous layer with toluene.[6]
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]
-
Step 2: Synthesis of Celecoxib
This step involves the condensation of the 1,3-dione intermediate with 4-sulfamoylphenylhydrazine hydrochloride.
-
Reagents: 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol, hydrochloric acid.
-
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[7]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[7]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[7]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the volume under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield pure celecoxib.[7]
-
Quantitative Data for Celecoxib Synthesis
| Step | Starting Materials | Product | Yield | Reference |
| 1 | p-methylacetophenone, ethyl trifluoroacetate | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 86-96% | [2] |
| 2 | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfamoylphenylhydrazine HCl | Celecoxib | Not specified | [5][7] |
Synthetic Workflow for Celecoxib
Caption: General synthetic scheme for Celecoxib.
Part 2: Synthesis of Celecoxib Derivatives
A common strategy for creating celecoxib derivatives is to modify the sulfonamide moiety of the parent molecule.
Synthesis of N-substituted Celecoxib Derivatives
One approach involves the synthesis of sulfonylthiourea and 4-thiazolidinone derivatives of celecoxib.[8][9]
Experimental Protocol: Synthesis of N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e)
-
Reagents: Celecoxib, substituted isothiocyanates, anhydrous K2CO3, dry acetone.
-
Procedure:
-
Prepare a mixture of celecoxib and anhydrous K2CO3 in dry acetone.
-
Add the appropriate substituted isothiocyanate to the mixture.
-
The resulting mixture is stirred, and the progress of the reaction is monitored.
-
Upon completion, the product is isolated and purified.
-
Experimental Protocol: Synthesis of N-(3-substituted-4-oxo-1,3-thiazolidine-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide derivatives (2a-e)
-
Reagents: N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (1a-e), ethyl α-bromoacetate, anhydrous sodium acetate, dry ethanol.[8]
-
Procedure:
Quantitative Data for Celecoxib Derivative Synthesis
| Compound Series | Starting Material | Reagents | Product | Reference |
| 1a-e | Celecoxib | Substituted isothiocyanates, K2CO3, acetone | N-(substituted carbamothioyl) celecoxib derivatives | [8][9] |
| 2a-e | 1a-e | Ethyl α-bromoacetate, NaOAc, ethanol | N-(3-substituted-4-oxo-1,3-thiazolidine-2-ylidene) celecoxib derivatives | [8][9] |
Synthetic Workflow for Celecoxib Derivatives
Caption: Synthesis of Celecoxib derivatives.
The synthesis of celecoxib is a robust process starting from readily available materials. Furthermore, the celecoxib scaffold, particularly the sulfonamide group, provides a versatile handle for the synthesis of a variety of derivatives. The protocols outlined above provide a foundation for researchers and drug development professionals to explore the synthesis of novel celecoxib analogues for the investigation of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of 2-Acetylphenanthrene. This document is intended to guide researchers in identifying and quantifying this compound using state-of-the-art analytical instrumentation.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative containing a ketone functional group. As with other PAHs, accurate identification and characterization are crucial for toxicological studies, environmental monitoring, and as a potential intermediate in organic synthesis and drug development. A multi-technique approach is essential for unambiguous structural elucidation and purity assessment. This document outlines the application of spectroscopic and chromatographic methods for this purpose.
Physicochemical Properties
A summary of the basic physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 5960-69-0[1][2] |
| Molecular Formula | C₁₆H₁₂O[1][2] |
| Molecular Weight | 220.27 g/mol [1][2] |
| Melting Point | 144-145 °C[2] |
| Appearance | Solid[2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available in search results | Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the provided search results. The table is a placeholder for experimental data. Generally, for aromatic protons, signals are expected in the range of 7-9 ppm. The acetyl methyl protons would appear as a singlet around 2.5-2.7 ppm. Aromatic carbons would resonate between 120-140 ppm, and the carbonyl carbon would be significantly downfield, typically in the 190-200 ppm range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~1680 | C=O Stretch | Aryl Ketone |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~890, ~820 | C-H Bend | Aromatic (out-of-plane) |
Note: The values presented are typical for an aromatic ketone and may vary slightly in experimental conditions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.
Table 3: UV-Visible Absorption Data for this compound
| Solvent | λmax (nm) |
| Ethanol | Data not available in search results |
Note: Specific UV-Vis absorption maxima for this compound were not found in the search results. Phenanthrene itself exhibits multiple absorption bands, and the acetyl group is expected to cause a bathochromic (red) shift in these absorptions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - COCH₃]⁺ |
Note: The fragmentation pattern is proposed based on the typical behavior of aromatic ketones. The molecular ion peak is expected at an m/z corresponding to the molecular weight (220.27). A common fragmentation is the loss of the methyl group (m/z 205) and the acetyl group (m/z 177).
Chromatographic Separation
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of this compound. A reverse-phase method is typically employed for PAHs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a highly specific and sensitive analytical method.
Experimental Protocols
Protocol for HPLC Analysis
Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Methanol (for sample dissolution)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: Set to a λmax of this compound (to be determined experimentally, likely around 254 nm).
-
-
Analysis: Inject the standards and samples. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Protocol for GC-MS Analysis
Objective: To identify and quantify this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
This compound standard
-
Dichloromethane (for sample dissolution)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane. If necessary, perform a suitable extraction and clean-up procedure to remove interfering matrix components.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
-
Analysis: Inject the standards and samples. Identify this compound by its retention time and the fragmentation pattern of its mass spectrum. For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic ions (e.g., m/z 220, 205, 177).
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
High-performance liquid chromatography (HPLC) method for 2-Acetylphenanthrene
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Acetylphenanthrene
Application Note
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone with an acetyl group substitution. As a member of the PAH family, which includes compounds known for their potential carcinogenic and mutagenic properties, the accurate and sensitive quantification of this compound is of significant interest in environmental monitoring, toxicology studies, and in the quality control of chemical synthesis.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the analysis of PAHs and their derivatives, offering excellent resolution and sensitivity.[5][6][7] This application note details a reliable reversed-phase HPLC method for the quantitative analysis of this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol [1][2] |
| Melting Point | 144-145 °C[1][2] |
| Appearance | Solid[1] |
HPLC Method Parameters
A reversed-phase HPLC method was developed for the analysis of this compound. The method parameters are summarized in the table below. A C18 column is employed, which is standard for the separation of hydrophobic compounds like PAHs.[5][8] The mobile phase consists of acetonitrile and water, a common combination for the analysis of such analytes.[1][2] UV detection is performed at 254 nm, a wavelength at which many PAHs exhibit strong absorbance.[7][8]
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and HPLC-grade Water |
| Mode | Isocratic: 70:30 Acetonitrile:WaterGradient (for complex samples): Start at 60% Acetonitrile, ramp to 100% over 20 minutes[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm[7][8] |
Quantitative Data Summary
For quantitative analysis, a calibration curve should be constructed by injecting a series of standard solutions of this compound at known concentrations. The peak area of the analyte is then plotted against its concentration. A linear regression analysis is performed to determine the relationship between concentration and response. A typical calibration curve for this compound would be expected to show excellent linearity over a defined concentration range.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| Linearity (R²) | > 0.999 |
Protocols
1. Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock standard solution with the mobile phase to prepare a series of working standards.
-
For the calibration curve, typical concentrations may range from 1 µg/mL to 50 µg/mL.[9]
-
Store the standard solutions in amber vials at 4 °C to prevent photodegradation.
-
2. Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general protocol for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample.
-
Transfer the sample to a suitable extraction vessel.
-
Add a known volume of acetonitrile.
-
Extract the this compound from the sample matrix using ultrasonic extraction for 30 minutes.[1]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
3. HPLC Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the mobile phase (blank) to ensure that there are no interfering peaks at the retention time of this compound.
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Acquisition and Processing:
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
HPLC Analysis Workflow for this compound
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Quantitative Analysis
Caption: Logical steps for the quantification of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 5. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 6. Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples | إدارة النشر العلمي [journals.kku.edu.sa]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Acetylphenanthrene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Acetylphenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, is of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development. The described protocol outlines sample preparation, GC-MS instrumental parameters, and data analysis for the accurate and precise quantification of this compound. The method utilizes a common nonpolar capillary column and electron ionization (EI) mass spectrometry, providing excellent chromatographic resolution and selective detection.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic compounds that are of significant environmental and toxicological concern.[1][2] Accurate and sensitive analytical methods are crucial for their determination in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound due to its high chromatographic efficiency and the structural information provided by the mass spectrometer.[3] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for quality control, environmental monitoring, and research applications.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Collection: Collect a representative sample (e.g., water, soil extract, reaction mixture).
-
Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., Phenanthrene-d10) to correct for extraction efficiency and instrumental variability.
-
Extraction:
-
For aqueous samples, perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., dichloromethane or hexane) to the sample in a separatory funnel.
-
Shake vigorously for 2-3 minutes, allowing for the partition of this compound into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Drying: Dry the combined organic extracts by passing them through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
-
Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977 Series MSD or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injection: 1 µL of the extract in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-300 amu) for qualitative confirmation.
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The values for LOD, LOQ, and Linearity are typical performance characteristics and may vary depending on the specific instrument and matrix.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Retention Time (RT) | ~ 18.5 min (under specified conditions) |
| Quantifier Ion (m/z) | 220 (Molecular Ion) |
| Qualifier Ions (m/z) | 205, 176 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.995 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Discussion
The presented GC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a standard HP-5ms column allows for good separation of this compound from other PAHs and related compounds. The Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis by monitoring characteristic ions of the target analyte, which is crucial for trace-level detection in complex matrices. The molecular ion at m/z 220 is typically the most abundant and is therefore recommended as the quantifier ion. The fragment ions at m/z 205 ([M-CH₃]⁺) and m/z 176 ([M-C₂H₄O]⁺) serve as excellent qualifier ions for unambiguous identification.
Method validation should be performed according to established guidelines to determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the specific matrix of interest. Calibration curves should be prepared using a series of standard solutions of this compound, and a good linearity (R² > 0.995) is typically achievable within the ng/mL range.
Conclusion
This application note provides a detailed protocol for the determination and quantification of this compound by GC-MS. The method is sensitive, selective, and applicable to various research and quality control settings. The provided experimental parameters and workflow can serve as a starting point for method development and validation for the analysis of this compound in diverse sample matrices.
References
Application Notes and Protocols for the Purification of 2-Acetylphenanthrene by Recrystallization
Introduction
2-Acetylphenanthrene is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this reagent is paramount to ensure the desired yield and quality of the final product. This document provides a detailed protocol for the purification of crude this compound using the recrystallization technique. The outlined procedure is intended for researchers, scientists, and drug development professionals aiming to obtain high-purity this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂O | |
| Molecular Weight | 220.27 g/mol | |
| Appearance | Solid | |
| Melting Point | 144-145 °C | |
| Assay | 98% (typical crude purity) |
Solvent Selection for Recrystallization
The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the solute (this compound) completely at an elevated temperature and poorly at low temperatures. Based on the chemical structure of this compound, a phenanthrene derivative and a ketone, several organic solvents were evaluated for their suitability. The following table summarizes the solubility characteristics of this compound in selected solvents. For optimal results, a solvent mixture can also be employed to fine-tune the solubility.[1]
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol (95%) | 78 | Soluble | Sparingly Soluble | A commonly used and effective solvent for compounds with some polarity.[2] |
| Glacial Acetic Acid | 118 | Soluble | Sparingly Soluble | Effective, but its high boiling point can make it difficult to remove completely from the final product. |
| Petroleum Ether | 40-60 | Sparingly Soluble | Insoluble | A non-polar solvent, good for removing non-polar impurities, often used in a mixed solvent system. |
| Toluene | 111 | Soluble | Moderately Soluble | Good solvent for phenanthrene-like structures, but the solubility difference between hot and cold is not as pronounced as with ethanol. |
| Water | 100 | Insoluble | Insoluble | Unsuitable as a primary solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Note: The solubility data is qualitative and based on general principles for phenanthrene derivatives. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude sample.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using ethanol as the recrystallization solvent.
4.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (two, appropriate size)
-
Hot plate with magnetic stirring capability
-
Watch glass
-
Pasteur pipette or graduated cylinder
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
In a separate Erlenmeyer flask, heat the recrystallization solvent (ethanol) on a hot plate to a gentle boil.
-
Carefully and in small portions, add the hot ethanol to the flask containing the crude solid while stirring. Continue adding the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, it may indicate the presence of colored impurities.
-
Allow the solution to cool slightly and then add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Bring the solution back to a boil for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration:
-
This step is necessary to remove any insoluble impurities or the activated charcoal (if used).
-
Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate or by rinsing with a small amount of the hot solvent.
-
Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the crystalline mixture to create a slurry.
-
Pour the slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Be mindful not to use too much cold solvent as this will dissolve some of the product.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by pulling air through them with the vacuum for several minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a drying oven set to a temperature well below the melting point of this compound (e.g., 60-70 °C) or a vacuum desiccator can be used.
-
-
Characterization:
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified this compound. A sharp melting point close to the literature value (144-145 °C) is an indication of high purity.
-
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower boiling point solvent or a solvent mixture. / Add a small amount of hot solvent to dissolve the oil and try cooling again. |
| No crystals form upon cooling | Too much solvent was used. / The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod to induce crystallization. / Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used. / The crystals were washed with too much cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. / Use a minimal amount of ice-cold solvent for washing. / Ensure the filtration apparatus is preheated. |
| Product is still impure (low melting point) | Inefficient removal of impurities. / The cooling process was too rapid. | Repeat the recrystallization process. / Ensure slow cooling to allow for selective crystallization. |
References
Application Note & Protocol: Separation of Acetylphenanthrene Isomers by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation of acetylphenanthrene isomers—specifically 2-acetylphenanthrene, 3-acetylphenanthrene, and 9-acetylphenanthrene—using normal-phase column chromatography. This method is crucial for obtaining isomerically pure compounds necessary for various research and development applications, including pharmacological screening and materials science.
Introduction
Acetylphenanthrenes are important synthetic intermediates and research chemicals. The positional isomerism of the acetyl group on the phenanthrene backbone results in compounds with distinct physical, chemical, and biological properties. Effective separation of these isomers is often a critical step following their synthesis. Normal-phase column chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is a robust technique for this purpose, separating compounds based on differences in their polarity.
Experimental Principle
In normal-phase chromatography with a silica gel stationary phase, the separation is governed by the polarity of the analytes.[1] Silica gel is a highly polar adsorbent.[1] Compounds with greater polarity will have stronger interactions with the silica gel and will thus elute more slowly. Conversely, less polar compounds will have weaker interactions and elute more quickly.[2] The acetyl group imparts polarity to the phenanthrene core. The accessibility of this polar group to the stationary phase influences the retention of each isomer. Generally, the less sterically hindered the polar group, the stronger its interaction with the silica gel.
The expected elution order is based on the general principle that less polar compounds elute before more polar compounds on a polar stationary phase.[3] While specific experimental data for the elution order of all three acetylphenanthrene isomers was not found in the literature, a hypothetical elution order can be predicted based on the relative polarities and steric hindrance of the acetyl group on the phenanthrene ring.
Materials and Methods
Materials and Reagents
-
Silica Gel (for flash column chromatography, 230-400 mesh)[4]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Mixture of acetylphenanthrene isomers (crude reaction mixture or a prepared mixture of standards)
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
Equipment
-
Fume hood
-
Rotary evaporator
-
Source of compressed air or nitrogen for flash chromatography (optional)
Experimental Protocol
1. Column Packing (Wet Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase. Add a thin layer of sand on top of the plug.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane).[5] The amount of silica gel should be approximately 50-100 times the weight of the crude sample mixture.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[5]
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.[5]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface from disturbance during solvent and sample addition.[5]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (100% hexane) through it.
2. Sample Preparation and Loading
-
Dissolve the crude mixture of acetylphenanthrene isomers in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[6]
-
Carefully add the sample solution or the dry powder onto the top of the sand layer in the column.
-
Rinse the sample container with a small amount of the initial mobile phase and add this to the column to ensure complete transfer of the sample.
-
Drain the solvent until the sample is adsorbed onto the top of the silica gel, again ensuring the column does not run dry.
3. Elution and Fraction Collection
-
Carefully add the initial mobile phase (100% hexane) to the top of the column.
-
Begin elution by opening the stopcock. A constant flow rate can be maintained by gravity or by applying gentle pressure (flash chromatography).
-
Start collecting fractions of a suitable volume (e.g., 10-20 mL) in test tubes or vials.
-
A gradient elution is recommended for optimal separation.[6] Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent. A suggested gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration).[7][8]
-
Monitor the elution process by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
4. Fraction Analysis and Product Isolation
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired isomer.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated acetylphenanthrene isomer.
Data Presentation
The following tables summarize hypothetical quantitative data for the separation of acetylphenanthrene isomers based on the principles of normal-phase chromatography. The exact values will vary depending on the specific experimental conditions.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm x 2 cm |
| Sample Load | 500 mg of mixed isomers |
| Mobile Phase | Gradient: Hexane to Hexane:Ethyl Acetate |
| Flow Rate | ~10 mL/min |
| Detection | TLC with UV visualization (254 nm) |
Table 2: Hypothetical Elution Data
| Isomer | Predicted Elution Order | Hypothetical Retention Factor (Rf) on TLC* | Hypothetical Elution Volume (mL) |
| 9-Acetylphenanthrene | 1 | 0.55 | 150 - 250 |
| This compound | 2 | 0.45 | 300 - 400 |
| 3-Acetylphenanthrene | 3 | 0.40 | 450 - 550 |
*TLC conditions: 80:20 Hexane:Ethyl Acetate
Visualizations
Caption: Experimental workflow for the separation of acetylphenanthrene isomers.
Caption: Logical relationship of polarity and elution order in normal-phase chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application of 2-Acetylphenanthrene in Materials Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-acetylphenanthrene as a versatile building block in materials science. While direct, extensive research on this compound itself is emerging, its structural motif is of significant interest for the development of advanced functional materials. This report details the synthesis of key derivatives, their photophysical properties, and their potential applications in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and organic solar cells. The protocols provided are based on established chemical transformations, adapted for this compound, and are supplemented with data from analogous phenanthrene derivatives to guide research and development.
Synthesis of Functional Derivatives from this compound
This compound serves as a valuable starting material for the synthesis of a variety of functional organic molecules. The acetyl group provides a reactive handle for derivatization through common organic reactions such as the Claisen-Schmidt condensation to form chalcones and the Suzuki coupling to introduce aryl substituents.
Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation
Chalcones, bearing the α,β-unsaturated ketone moiety, are promising materials for nonlinear optics and as emissive layers in OLEDs. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes offers a straightforward route to a library of phenanthrene-containing chalcones.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.
-
Base Addition: While stirring the solution at room temperature, add an aqueous solution of potassium hydroxide (KOH) (3.0 eq.) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with water until the filtrate is neutral, then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Table 1: Representative Yields for Claisen-Schmidt Condensation of Acetyl-Aromatic Compounds.
| Acetyl Compound | Aromatic Aldehyde | Catalyst | Solvent | Yield (%) |
| 2-Acetylnaphthalene | Benzaldehyde | KOH | Methanol | ~85-95 |
| 2-Acetylnaphthalene | 4-Chlorobenzaldehyde | KOH | Methanol | ~80-90 |
| 2-Acetylnaphthalene | 4-Methoxybenzaldehyde | KOH | Methanol | ~88-97 |
Note: Data is based on the analogous reactions of 2-acetylnaphthalene as a proxy for this compound, for which specific yield data is not widely published.
Caption: Workflow for the synthesis of phenanthrene-based chalcones.
Synthesis of Arylated this compound Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for creating C-C bonds, enabling the introduction of various aryl groups onto the phenanthrene core. This is particularly useful for tuning the electronic and photophysical properties of the resulting materials. For this purpose, a halogenated this compound precursor is required.
Experimental Protocol (Hypothetical for a bromo-2-acetylphenanthrene):
-
Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., toluene/water or dioxane/water), add 2-bromo-7-acetylphenanthrene (1.0 eq.), an arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
Applications in Organic Light-Emitting Diodes (OLEDs)
Phenanthrene derivatives are known for their blue fluorescence and good thermal stability, making them attractive candidates for use in OLEDs, either as emissive materials or as host materials for phosphorescent emitters.[1] The acetyl group in this compound can be used to tune the electronic properties and morphology of the resulting materials, potentially leading to improved device performance.
While specific device data for this compound derivatives is limited, the performance of other phenanthrene-based emitters provides a benchmark for their potential.
Table 2: Performance of Representative Phenanthrene-Based Blue Emitters in OLEDs. [1]
| Emitter | Host | EQEmax (%) | C.I.E. (x, y) |
| Cz1 | - (non-doped) | 4.36 | (0.161, 0.035) |
| Cz2 | - (non-doped) | - | (0.161, 0.031) |
| TPA1 | - (non-doped) | - | (0.156, 0.037) |
| Ph-BPA-BPI | - (non-doped) | 4.56 | (0.15, 0.08) |
| Py-BPA-BPI | - (non-doped) | 5.64 | (0.17, 0.29) |
EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Eclairage coordinates.[1][2]
Experimental Protocol: Fabrication of a Simple Multilayer OLED
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: A hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML, containing the this compound derivative), an electron transport layer (ETL), and an electron injection layer (EIL) are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode (e.g., LiF/Al) is deposited on top of the organic layers through a shadow mask to define the device's active area.
-
Encapsulation: The device is encapsulated in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Caption: General workflow for the fabrication of a multilayer OLED.
Applications in Fluorescent Sensors
Conjugated polymers containing phenanthrene units can exhibit fluorescence quenching or enhancement in the presence of specific analytes, making them suitable for chemical sensor applications. The acetyl group of this compound can be polymerized or functionalized with recognition units to create selective sensors for metal ions, explosives, or biological molecules.
Principle of a Fluorescent Polymer Sensor:
A fluorescent conjugated polymer can be designed to have binding sites for a specific analyte. Upon binding of the analyte, the conformation of the polymer backbone can be altered, or an electronic interaction (e.g., photoinduced electron transfer) can occur. These changes affect the photoluminescence properties of the polymer, leading to a measurable change in fluorescence intensity or wavelength.
Table 3: Examples of Fluorescent Polymer Sensors for Metal Ion Detection.
| Polymer Backbone | Recognition Moiety | Target Analyte | Detection Limit |
| Poly(p-phenylene ethynylene) | Crown Ether | K⁺ | Millimolar range[3] |
| Poly(p-phenylene ethynylene) | Sugar Residues | Hg²⁺ | Micromolar range[3] |
| Polythiophene | N-heterocycles | Various Metal Ions | Varies |
Note: This table provides examples of polymer backbones and recognition moieties used in fluorescent sensors. Specific polymers based on this compound would need to be synthesized and tested to determine their sensing performance.
Caption: Mechanism of a fluorescent polymer sensor.
Potential Applications in Organic Solar Cells (OSCs)
The phenanthrene core can be incorporated into donor-acceptor type molecules or polymers for use in the active layer of organic solar cells. The extended π-conjugation of the phenanthrene unit can contribute to broad light absorption and efficient charge transport. By modifying this compound, for example, through the attachment of electron-donating or electron-withdrawing groups, the frontier molecular orbital energy levels (HOMO and LUMO) can be tuned to optimize the performance of the solar cell.
While there is a lack of specific data for this compound-based OSCs, the general performance of phenanthrene-containing materials in OSCs suggests their potential.
Table 4: Performance of Representative Organic Solar Cells with Phenanthrene-Related Materials.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PBDTTT-F-TT | di-PBI | 5.20 | - | - | - |
| Polymer Donor | Fullerene Acceptor | ~11.7 | - | - | - |
| Small Molecule Donor | Polymer Acceptor | ~4.85 | - | - | - |
PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor. Note: This table shows performance data for various types of organic solar cells to provide context.[4][5]
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel organic materials for electronic and optoelectronic applications. Its versatile acetyl group allows for the synthesis of a wide range of derivatives, including chalcones, arylated compounds, and polymers. While further research is needed to fully elucidate the potential of this compound-based materials, the foundational protocols and comparative data presented here provide a strong starting point for researchers to explore their synthesis, characterization, and application in OLEDs, fluorescent sensors, and organic solar cells. The continued exploration of structure-property relationships in this class of compounds is expected to yield high-performance materials for the next generation of organic electronics.
References
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. web.mit.edu [web.mit.edu]
- 4. Organic solar cells based on small molecule donor and polymer acceptor [ccspublishing.org.cn]
- 5. Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetylphenanthrene
Welcome to the technical support center for the synthesis of 2-Acetylphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common method is the Friedel-Crafts acylation of phenanthrene.[1][2] This reaction involves treating phenanthrene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Q2: Why does the Friedel-Crafts acylation of phenanthrene produce a mixture of isomers? A2: Phenanthrene has five positions (1, 2, 3, 4, and 9) with comparable reactivity towards electrophilic substitution, leading to a mixture of mono-acetylated products.[2][3] The distribution of these isomers is highly sensitive to reaction conditions, as the reaction can be under either kinetic or thermodynamic control.[3][4][5]
Q3: How can I maximize the yield of the this compound isomer? A3: To favor the thermodynamically stable 2-isomer, specific reaction conditions are required. Using nitrobenzene as a solvent can significantly increase the proportion of the 2-isomer, yielding up to 27%.[1] Allowing for longer reaction times or conducting the reaction at higher temperatures can also promote the rearrangement of kinetically favored isomers (like the 9-isomer) to the more stable 2- and 3-isomers.[5][6]
Q4: What is the difference between kinetic and thermodynamic control in this synthesis? A4: Under kinetic control (milder conditions, shorter reaction times), the fastest-forming product, 9-acetylphenanthrene, is favored.[4][5] Under thermodynamic control (harsher conditions, longer reaction times), the most stable products, 2- and 3-acetylphenanthrene, are the major products.[4][5] The acylation process is reversible, allowing for the isomerization of the initial kinetic product to the thermodynamic ones over time.[3][5]
Q5: What are the most common side reactions? A5: The primary side reaction is the formation of a complex mixture of positional isomers.[3] Other potential side reactions include diacylation, where a second acetyl group is added, especially if an excess of the acylating agent is used.[3] Additionally, rearrangement of the initially formed acylphenanthrene isomers can occur.[3]
Troubleshooting Guide
Problem 1: Low Overall Yield of Acetylphenanthrene Isomers
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents or Catalyst | Ensure phenanthrene is pure. Use a fresh, unopened container of anhydrous aluminum chloride (AlCl₃), as it is highly hygroscopic. Use freshly distilled or a new bottle of acetyl chloride. |
| Insufficient Reaction Time or Temperature | Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2] If the reaction stalls, consider increasing the temperature or extending the reaction time to ensure complete consumption of the starting material. |
| Poor Quenching/Workup Technique | Product can be lost during workup.[7] Quench the reaction slowly by pouring the mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.[3][6] Ensure thorough extraction with a suitable organic solvent and rinse all glassware to recover all product.[7][8] |
Problem 2: Low Selectivity for this compound (High Yield of Other Isomers)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The solvent has the most significant impact on isomer distribution.[1][2] To favor the 2-isomer, use nitrobenzene or nitromethane as the solvent.[1][5] Avoid solvents like ethylene dichloride, which strongly favors the 9-isomer.[1][5] |
| Reaction is Under Kinetic Control | The 2-isomer is a thermodynamically controlled product.[4][5] To favor its formation, use more forcing conditions: increase the reaction temperature and/or prolong the reaction time. This allows the kinetically formed 9- and 1-isomers to rearrange to the more stable 2- and 3-isomers.[6] |
| Incorrect Isomer Identification | The various isomers have distinct physical properties. Confirm the identity of your product using analytical techniques such as NMR, GC-MS, or by comparing its melting point to literature values (this compound mp: 144-145 °C).[9] |
Problem 3: Formation of Diacylated Byproducts
| Possible Cause | Troubleshooting Steps |
| Excess Acylating Agent | Use a stoichiometric amount or only a slight excess (1 to 1.5 equivalents) of acetyl chloride relative to phenanthrene.[2] |
| Highly Activating Substituents on Phenanthrene Ring | If using a substituted phenanthrene with electron-donating groups, the ring is more susceptible to a second acylation.[3] Use milder reaction conditions (e.g., lower temperature, less catalyst) to minimize this side reaction.[3] |
Data Presentation
Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene in Various Solvents [1][2][5]
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) |
| Nitrobenzene | 10 | 27 | 65 | - | - |
| Nitromethane | 9 | 23 | 64 | 4 | - |
| Carbon Disulphide | 11 | 18 | 39-50 | 8 | 23 |
| Chloroform | 18 | 10 | 37 | 0.5 | 37 |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Benzene | 11 | 19 | 47 | 4 | 19 |
Note: Dashes (-) indicate the isomer was not reported or formed in negligible amounts.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Phenanthrene
This protocol is a general guideline and should be optimized based on the desired isomer and available laboratory equipment.
1. Reaction Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.[8]
2. Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in the chosen anhydrous solvent (e.g., nitrobenzene for favoring the 2-isomer).
-
In a separate flask, dissolve phenanthrene (1 equivalent) in the same anhydrous solvent.
3. Acylation:
-
Cool the AlCl₃ suspension in an ice bath to 0-5 °C.[6]
-
Slowly add the phenanthrene solution to the stirred AlCl₃ suspension.
-
Add acetyl chloride (1.1 equivalents) dropwise to the mixture, maintaining the low temperature.[2][6]
-
After addition is complete, allow the mixture to warm to room temperature or heat to reflux for the desired time (monitor by TLC to follow the disappearance of starting material and the evolution of the product mixture).[2]
4. Quenching and Workup:
-
After the reaction is complete, cool the mixture back down in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[3][6]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).[3]
-
Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
5. Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product mixture using column chromatography on silica gel or recrystallization to isolate the desired this compound isomer.[3][6]
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Relationship between kinetic and thermodynamic products.
References
- 1. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. This compound 98 5960-69-0 [sigmaaldrich.com]
Technical Support Center: Friedel-Crafts Acylation of Phenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Friedel-Crafts acylation of phenanthrene. Our goal is to help you overcome common challenges and improve the regioselectivity and yield of your reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of phenanthrene.
Problem 1: Low yield of the desired isomer.
-
Possible Cause: Unfavorable reaction conditions for the selective formation of the target isomer. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.[1][2]
-
Solution:
-
Solvent Selection: The choice of solvent has a dramatic effect on product distribution. For example, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, while nitrobenzene or nitromethane favors the 3-isomer.[1][2][3] Refer to the data table below for a more detailed breakdown.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]
-
Catalyst Choice: While aluminum chloride (AlCl₃) is common, exploring other Lewis acids might offer improved selectivity.
-
Problem 2: Presence of a complex mixture of isomers, making purification difficult.
-
Possible Cause: Phenanthrene has multiple reactive sites (1, 2, 3, 4, and 9 positions), leading to a mixture of products.[1][2][3] The inherent nature of the Friedel-Crafts acylation of phenanthrene often leads to a mixture of isomers with similar physical properties.
-
Solution:
-
Optimize Reaction Time: Shorter reaction times may favor the kinetically preferred product (often the 9-isomer), while longer times can lead to thermodynamic equilibrium and a different isomer distribution.[3] In carbon disulphide, the 9- and 1- isomers can gradually convert to the more stable 3- and 2- isomers over time.[2][3]
-
Purification Strategy: Employ high-performance liquid chromatography (HPLC) or sequential column chromatography with different solvent systems to improve the separation of isomers.
-
Problem 3: Formation of diacylated products.
-
Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent relative to the phenanthrene substrate.[1]
-
Substrate Reactivity: Be aware that phenanthrenes with electron-donating substituents are more susceptible to diacylation.[1] Adjusting the reaction conditions to be milder (e.g., lower temperature, less catalyst) may help to minimize this side reaction.[1]
-
Problem 4: Rearrangement of the acyl group.
-
Possible Cause: The Friedel-Crafts acylation of phenanthrene can be a reversible process, especially under conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times, or with certain catalysts like polyphosphoric acid).[1][3][4][5] The kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers.[1][6]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
A1: The Friedel-Crafts acylation of phenanthrene typically yields a mixture of monoacylated isomers. The main products are 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the reaction conditions.[1][2]
Q2: Why do I get a mixture of isomers instead of a single product?
A2: The formation of multiple isomers is a common outcome due to the presence of several reactive positions on the phenanthrene ring with comparable reactivities.[1] The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors, which can be manipulated to favor a particular isomer.[1][6]
Q3: What are the most common side reactions in this process?
A3: The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Additionally, diacylation can occur, leading to the introduction of a second acyl group.[1] Isomer rearrangement, where an initially formed product converts to a more stable isomer, is another significant side reaction.[1][4]
Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?
A4: Yes, acyl group rearrangements can occur. The Friedel-Crafts acylation of phenanthrene is a reversible process, especially under conditions that favor thermodynamic control.[1][3][4] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers over time or at higher temperatures.[1][5][6]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent plays a crucial role in determining the product distribution. For instance, in the acetylation of phenanthrene, ethylene dichloride favors the formation of the 9-isomer, while nitrobenzene, nitromethane, benzene, and carbon disulphide favor the 3-isomer.[2][3] In chloroform, comparable amounts of the 3- and 9-isomers are formed.[2]
Data Presentation
Table 1: Influence of Solvent on the Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data extracted from Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.[2] Note: Dashes indicate that the yield was not reported or was negligible.
Experimental Protocols
General Procedure for Friedel-Crafts Acetylation of Phenanthrene
This protocol is a general guideline and should be optimized for specific target isomers.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene, ethylene dichloride)
-
Ice bath
-
Dilute Hydrochloric acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenanthrene in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution in an ice bath to 0-5 °C.[3]
-
Addition of Catalyst and Reagent: Carefully add anhydrous aluminum chloride to the stirred solution.[3] Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).[3][6]
-
Quenching: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3][6]
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).[3]
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired acetylphenanthrene isomer.
-
Characterization: Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene, including major side reactions.
Caption: Troubleshooting workflow for common issues in phenanthrene acylation.
Caption: Relationship between reaction conditions and product formation.
References
How to minimize isomer formation in phenanthrene acylation
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the acylation of phenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
The Friedel-Crafts acylation of phenanthrene typically produces a mixture of monoacylated isomers. The main products are 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the specific reaction conditions employed.[1][2]
Q2: Why is a mixture of isomers, rather than a single product, typically obtained?
The formation of multiple isomers is a common result in the Friedel-Crafts acylation of phenanthrene. This is due to the presence of several reactive positions on the phenanthrene ring (C1, C2, C3, C4, and C9) that have comparable reactivities.[1][3] The regioselectivity of the reaction is governed by a delicate balance of kinetic and thermodynamic factors, which can be manipulated to favor the formation of a specific isomer.[1]
Q3: What are the most common side reactions in phenanthrene acylation?
The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Additionally, under certain conditions, diacylation can occur, which leads to the introduction of a second acyl group onto the phenanthrene ring. This is particularly common if the phenanthrene substrate is activated with electron-donating groups.[1] Isomer rearrangement, where an initially formed product converts to a more stable isomer, is another significant side reaction.[1]
Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?
Yes, acyl group rearrangements are possible. The Friedel-Crafts acylation of phenanthrene is a reversible process, particularly under conditions that favor thermodynamic control.[1][4] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers over time or at elevated temperatures.[1][2][4]
Troubleshooting Guides
Problem 1: Low yield of the desired isomer.
-
Possible Cause: The reaction conditions may not be optimal for the selective formation of the target isomer. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.[1]
-
Solution:
-
Solvent Selection: The choice of solvent has a significant impact on the product distribution. For instance, using ethylene dichloride as a solvent tends to favor the formation of the 9-isomer, whereas nitrobenzene or nitromethane favors the 3-isomer.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]
-
Reaction Time: Shorter reaction times may favor the kinetically preferred product, while longer durations can lead to a different isomer distribution through thermodynamic equilibrium.[3]
-
Problem 2: Presence of multiple products, making purification difficult.
-
Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often results in a mixture of isomers with similar physical properties.[1]
-
Solution:
-
Optimize for Selectivity: As with addressing low yield, adjusting the reaction solvent and conditions can significantly alter the product ratio, potentially making one isomer dominant and simplifying the purification process.[1]
-
Chromatographic Separation: Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system to separate the isomers.[1]
-
Crystallization: Fractional crystallization can be an effective method for isolating a specific isomer if there are sufficient differences in solubility.[1]
-
Problem 3: Formation of diacylated products.
-
Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene substrate.[1]
-
Substrate Reactivity: For phenanthrenes with electron-donating substituents, which are more susceptible to diacylation, consider using milder reaction conditions such as lower temperatures and reduced amounts of the catalyst.[1]
-
Data Presentation
Table 1: Influence of Solvent on the Isomer Distribution in the Acetylation of Phenanthrene
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data compiled from multiple sources.[2]
Experimental Protocols
General Procedure for Friedel-Crafts Acetylation of Phenanthrene
This protocol is a general guideline and may require optimization for specific target isomers.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the acyl chloride (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., aluminum chloride) in the chosen anhydrous solvent at a low temperature (typically 0-5 °C). Stir the mixture until a clear solution is formed.[1]
-
Reaction Setup: In a separate flask, prepare a solution of phenanthrene in the same solvent.[1]
-
Addition: Add the pre-formed acyl chloride-Lewis acid complex dropwise to the phenanthrene solution while maintaining a controlled temperature.[1]
-
Reaction: Stir the reaction mixture for a specified time at a specific temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Workup: Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Purification: Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization to isolate the desired isomer(s).[1]
Visualizations
Caption: Kinetic vs. Thermodynamic pathways in phenanthrene acylation.
Caption: A generalized experimental workflow for phenanthrene acylation.
References
Technical Support Center: Synthesis of 2-Acetylphenanthrene
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-Acetylphenanthrene, a crucial intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene.[1][2][3] This reaction involves treating phenanthrene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[3]
Q2: Why am I getting a low yield of the desired this compound isomer?
Low yields of this compound are often due to the formation of a mixture of positional isomers.[1] The phenanthrene ring has several reactive positions, and Friedel-Crafts acylation can lead to the formation of 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[2] The distribution of these isomers is highly sensitive to reaction conditions.[1][2]
Q3: What are the most common side reactions?
The primary side reaction is the formation of other positional isomers.[1] Additionally, diacylation, the introduction of a second acyl group, can occur, especially with an excess of the acylating agent.[1][5] Isomer rearrangement is another significant side reaction, where an initially formed product may convert to a more stable isomer under thermodynamic control.[1]
Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?
Yes, the Friedel-Crafts acylation of phenanthrene can be a reversible process.[1] This allows for the rearrangement of the acyl group. For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers, particularly at higher temperatures or with longer reaction times.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound and Presence of Multiple Isomers
Possible Cause: Unfavorable reaction conditions leading to a mixture of isomers. The choice of solvent, catalyst, temperature, and reaction time significantly influences the product distribution.[1][2]
Solutions:
-
Solvent Selection: The solvent plays a critical role in directing the regioselectivity of the acylation. For example, nitrobenzene or nitromethane as a solvent tends to favor the formation of the 3- and 2-isomers.[1][2] Conversely, ethylene dichloride favors the 9-isomer.[1][2]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions and improve selectivity.[5]
-
Catalyst Choice: While aluminum chloride is common, exploring milder Lewis acids might offer better control over the reaction.[5]
-
Reaction Time: Monitoring the reaction over time is crucial, as isomer distribution can change due to rearrangements.[1]
Data Presentation: Isomer Distribution in Different Solvents
| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Benzene | - | - | 47 | - | - |
Data sourced from the Journal of the Chemical Society C, 1967, 2619-2624.[2]
Problem 2: Formation of Diacylated Products
Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene substrate can promote a second acylation.[1]
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene.[1][5] It's important to note that slightly more than one equivalent of the Lewis acid catalyst is often needed because the ketone product can form a complex with it.[5]
Problem 3: Difficulty in Purifying this compound
Possible Cause: The various isomers of acetylphenanthrene often have similar physical properties, making separation by standard techniques like column chromatography challenging.[1]
Solutions:
-
Chromatography: Careful selection of the solvent system for column chromatography is crucial for achieving good separation.[1]
-
Crystallization: Fractional crystallization can be an effective method to isolate a specific isomer if there are sufficient differences in solubility between the isomers.[1]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Phenanthrene
This is a general guideline and may require optimization.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Reagents: Add phenanthrene and the chosen solvent (e.g., nitrobenzene) to the flask.
-
Cooling: Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred mixture.
-
Acylating Agent Addition: Dissolve acetyl chloride in the same solvent and add it dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to a gentle reflux for a specified time, depending on the desired outcome and solvent used.
-
Quenching: Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the this compound isomer.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenanthrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts acylation of phenanthrene. Our goal is to help you optimize your reaction conditions to achieve higher yields and desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
The Friedel-Crafts acylation of phenanthrene typically produces a mixture of monoacylated isomers. The primary products are 1-, 2-, 3-, 4-, and 9-acylphenanthrenes.[1][2] The distribution of these isomers is highly dependent on the specific reaction conditions employed.[1][2]
Q2: Why does the reaction yield a mixture of isomers instead of a single product?
Phenanthrene has multiple reactive positions (1, 2, 3, 4, and 9) with comparable reactivity, leading to the formation of a mixture of positional isomers.[3] The regioselectivity of the reaction is influenced by a delicate balance of kinetic and thermodynamic factors, which can be manipulated to favor the formation of a specific isomer.[3]
Q3: What are the most common side reactions during the Friedel-Crafts acylation of phenanthrene?
The most prevalent side reaction is the formation of a complex mixture of positional isomers.[1] Under certain conditions, particularly with an excess of the acylating agent or a highly activated phenanthrene substrate, diacylation can occur, leading to the introduction of a second acyl group.[1] Isomer rearrangement, where a kinetically favored product converts to a more thermodynamically stable isomer, is another significant side reaction, especially at higher temperatures or with longer reaction times.[1][3]
Q4: Can the acyl group rearrange after it has been added to the phenanthrene ring?
Yes, acyl group rearrangement is possible. The Friedel-Crafts acylation is a reversible process, and under conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times), the initially formed kinetic product can rearrange to a more stable isomer.[1][3] For instance, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers.[1][3]
Troubleshooting Guides
Problem 1: Low yield of the desired isomer.
-
Possible Cause: Reaction conditions are not optimized for the selective formation of the target isomer. Isomer distribution is highly sensitive to the catalyst, solvent, temperature, and reaction time.[1]
-
Solution:
-
Catalyst Selection: While aluminum chloride (AlCl₃) is a common catalyst, experimenting with other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) may improve selectivity.[3]
-
Solvent Optimization: The choice of solvent has a significant impact on the product distribution. For example, ethylene dichloride tends to favor the formation of the 9-isomer, whereas nitrobenzene or nitromethane favors the 3-isomer.[1][2][3] Refer to the data table below for more details.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3]
-
Problem 2: Presence of multiple products, making purification difficult.
-
Possible Cause: The inherent nature of the Friedel-Crafts acylation of phenanthrene often results in a mixture of isomers with similar physical properties, complicating separation.[1][3]
-
Solution:
-
Optimize for Selectivity: As with addressing low yield, adjusting the reaction solvent and temperature can significantly alter the product ratio, potentially making one isomer dominant and simplifying the purification process.[1]
-
Chromatographic Separation: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected eluent system to separate the isomers.[1]
-
Fractional Crystallization: If there are sufficient differences in the solubility of the isomers, fractional crystallization can be an effective purification method.[1]
-
Problem 3: Formation of diacylated products.
-
Possible Cause: Using an excess of the acylating agent or a highly activated phenanthrene derivative can promote a second acylation reaction.[1]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the phenanthrene substrate.[1]
-
Milder Conditions: For phenanthrene substrates with electron-donating groups, which are more susceptible to diacylation, consider using milder reaction conditions such as lower temperatures and reduced catalyst loading.[1]
-
Data Presentation
Table 1: Effect of Solvent on the Isomer Distribution in the Acetylation of Phenanthrene
| Solvent | 1-acetyl (%) | 2-acetyl (%) | 3-acetyl (%) | 4-acetyl (%) | 9-acetyl (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data extracted from J. Chem. Soc. C, 1967, 2619-2624.[1] Note: Dashes (-) indicate that the specific percentage was not provided in the cited source.
Experimental Protocols
General Procedure for Friedel-Crafts Acetylation of Phenanthrene
This is a generalized protocol and may require optimization for specific target isomers and substrates.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, add phenanthrene and the chosen anhydrous solvent (e.g., nitrobenzene, ethylene dichloride) under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[3]
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the stirred solution.[3]
-
Acylating Agent Addition: Add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., room temperature or reflux) for a specified time.[3][4] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][4]
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[3][4]
-
Work-up:
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).[3]
-
Wash the organic layer sequentially with dilute HCl, a saturated sodium bicarbonate solution, and brine.[3][4]
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.[3][4]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired acetylphenanthrene isomer.[3][4]
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS, IR).[3]
Visualizations
References
Temperature control to improve regioselectivity in phenanthrene acylation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the acylation of phenanthrene. The focus is on leveraging temperature control to achieve desired regioselectivity.
Troubleshooting Guides
This section addresses common issues encountered during the Friedel-Crafts acylation of phenanthrene, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yields a mixture of isomers, making purification difficult. How can I improve the selectivity for a single product?
A: The formation of multiple isomers is a common challenge in phenanthrene acylation due to the similar reactivity of several of its carbons.[1] Regioselectivity is governed by a delicate balance between kinetic and thermodynamic control.[1][2]
-
For the kinetically favored product (often the 9-acetylphenanthrene):
-
For the thermodynamically favored products (typically 2- and 3-acetylphenanthrene):
-
Increase the reaction temperature. Higher temperatures provide the energy needed to overcome the activation barriers for the formation of the more stable isomers and can facilitate the rearrangement of the kinetic product.[1]
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Prolong the reaction time. Allowing the reaction to stir for a longer period can enable the initial products to isomerize to the more thermodynamically stable forms.[2]
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Use a polar solvent. Solvents like nitrobenzene are known to favor the formation of the 3-isomer.[2]
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Q2: I'm getting a low yield of my desired acetylphenanthrene isomer. What are the likely causes and how can I fix it?
A: Low yields can stem from several factors related to reaction conditions. The distribution of isomers is highly sensitive to the solvent, catalyst, temperature, and reaction time.[1]
-
Suboptimal Temperature: If you are targeting the kinetic product, the temperature might be too high, leading to the formation of the thermodynamic isomers. Conversely, if you are aiming for the thermodynamic product, the temperature may be too low for the rearrangement to occur efficiently.
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Incorrect Solvent Choice: The solvent plays a crucial role in determining the product distribution. For instance, to obtain 3-acetylphenanthrene, nitrobenzene is a highly recommended solvent.[2]
-
Catalyst Deactivation: Ensure your Lewis acid catalyst (e.g., AlCl₃) is of high quality and handled under anhydrous conditions to prevent deactivation by moisture.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion.
Q3: I am observing the formation of diacylated byproducts. How can I prevent this?
A: Diacylation occurs when a second acyl group is added to the phenanthrene ring. This is more likely to happen under forcing conditions or with activated phenanthrene derivatives.
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Control Stoichiometry: Use a 1:1 molar ratio of phenanthrene to the acylating agent.
-
Milder Conditions: Lower the reaction temperature and consider using a less active Lewis acid catalyst.
-
Substrate Reactivity: Be aware that phenanthrene substituted with electron-donating groups is more susceptible to diacylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of phenanthrene?
A: The reaction typically produces a mixture of mono-acetylated isomers, primarily 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1] The relative amounts of these isomers are highly dependent on the reaction conditions.
Q2: What is the difference between kinetic and thermodynamic control in the context of phenanthrene acylation?
A:
-
Kinetic control dominates at lower temperatures and shorter reaction times, leading to the formation of the product that is formed the fastest (the kinetic product), which is often the 9-acetylphenanthrene.[2]
-
Thermodynamic control is favored at higher temperatures and longer reaction times. These conditions allow the reaction to be reversible, and the initially formed products can rearrange to the most stable isomers (the thermodynamic products), typically the 2- and 3-acetylphenanthrenes.[1][2]
Q3: Can the position of the acetyl group change after it has been added to the phenanthrene ring?
A: Yes, the Friedel-Crafts acylation of phenanthrene is a reversible process, especially under conditions that favor thermodynamic control.[1] The initially formed kinetic product, such as 9-acetylphenanthrene, can undergo rearrangement to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers over time or at elevated temperatures.[1]
Data Presentation
The regioselectivity of phenanthrene acetylation is significantly influenced by the choice of solvent. The following table summarizes the approximate isomer distribution in various solvents.
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| 1,2-Dichloroethane | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | - | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data compiled from various sources.[3] Dashes (-) indicate that the yield for that specific isomer was not reported in the reviewed literature.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Phenanthrene
This is a generalized procedure and may require optimization for specific target isomers and reaction scales.
1. Reagent Preparation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene in the chosen anhydrous solvent.
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Cool the solution to the desired reaction temperature (e.g., 0 °C for kinetic control, or a higher temperature for thermodynamic control) using an appropriate cooling bath (ice-water, dry ice-acetone) or heating mantle.
2. Reaction Execution:
-
Carefully add the anhydrous Lewis acid (e.g., aluminum chloride) to the stirred phenanthrene solution.
-
Add the acylating agent (e.g., acetyl chloride) dropwise from the dropping funnel to the reaction mixture while maintaining the desired temperature.
-
Allow the reaction to stir for the intended duration. Monitor the progress of the reaction by TLC.
3. Workup and Purification:
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired isomer(s).
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of phenanthrene.
Caption: Logical relationship between reaction conditions and product regioselectivity.
References
Technical Support Center: Synthesis and Purification of 2-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-acetylphenanthrene. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically via Friedel-Crafts acylation of phenanthrene, characteristically yields a mixture of positional isomers as the primary impurities. The main isomers formed are 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1][2] The distribution of these isomers is highly dependent on the reaction conditions, particularly the solvent used.[1][2] Additionally, diacylated products can form, especially if an excess of the acylating agent is used.[2]
Q2: How does the choice of solvent affect the isomeric distribution in Friedel-Crafts acylation of phenanthrene?
A2: The solvent plays a crucial role in determining the major and minor isomeric products. For instance, using ethylene dichloride as a solvent tends to favor the formation of 9-acetylphenanthrene, while nitrobenzene and nitromethane favor the 3-acetylphenanthrene isomer.[1][2] In chloroform, comparable amounts of the 3- and 9-isomers are produced.[1] This variability allows for some control over the desired isomer's yield.
Q3: What are the recommended purification techniques for isolating this compound?
A3: The most common and effective methods for purifying this compound from its isomers and other byproducts are column chromatography and recrystallization.[2] Due to the similar polarities of the isomers, careful optimization of these techniques is often necessary to achieve high purity.
Q4: Can the acetyl group rearrange during the synthesis?
A4: Yes, the Friedel-Crafts acylation of phenanthrene is a reversible reaction, and rearrangement of the acetyl group can occur.[2][3] For example, the kinetically favored 9-acetylphenanthrene can rearrange to the more thermodynamically stable 2- and 3-acetylphenanthrene isomers, particularly with longer reaction times or at elevated temperatures.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
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Possible Cause: Reaction conditions may favor the formation of other isomers.
-
Solution: The distribution of isomers is highly sensitive to the reaction solvent, catalyst, temperature, and time.[2] To increase the yield of the this compound isomer, consider using nitromethane as the solvent, which has been shown to favor the formation of the 2- and 3-isomers.[1]
Problem 2: Difficulty in Separating Isomers by Column Chromatography
-
Possible Cause: The mixture of acetylphenanthrene isomers has very similar polarities, making separation challenging.
-
Solution:
-
Solvent System Optimization: Use a non-polar mobile phase with a small amount of a slightly more polar solvent. A good starting point is a mixture of hexane and ethyl acetate.[4] Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity to elute the different isomers. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation.[4]
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Column Packing: Ensure the chromatography column is packed properly to create a homogenous, air-free column bed. This will promote even solvent flow and prevent band broadening, leading to better separation.[4]
-
Problem 3: Product "Oils Out" During Recrystallization
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Possible Cause: This occurs when the solute comes out of the solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[5]
-
Solution:
Problem 4: Recrystallized Product is Not Pure White
-
Possible Cause: A persistent yellow or off-white color often indicates the presence of colored impurities or remaining isomeric byproducts.[5]
-
Solution:
-
Perform a second recrystallization.
-
Incorporate a hot filtration step with activated charcoal to adsorb colored impurities. Be aware that using charcoal may reduce the overall yield as it can also adsorb some of the desired product.[5]
-
Data Presentation
Table 1: Influence of Solvent on Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene [1][6]
| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | 14 | 1 | 54 |
| Carbon Disulphide | 6 | 13 | 39-50 | 5 | 22-29 |
| Benzene | 10 | 18 | 47 | 2 | 19 |
| Chloroform | 18 | 18 | 37 | 0.5 | 37 |
| Nitromethane | 11 | 27 | 64 | 1 | 10 |
| Nitrobenzene | 8 | 26 | 65 | 1 | 4 |
Experimental Protocols
General Work-up Procedure for Friedel-Crafts Acylation of Phenanthrene
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Repeat the extraction two to three times.
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
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Drying: Dry the organic layer over an anhydrous salt, such as sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Purification by Column Chromatography
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Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Insert a small plug of cotton or glass wool into the bottom of a glass column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica. Add another thin layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
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Elution: Begin eluting the column with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase as needed to elute the different isomers.
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Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC to identify the fractions containing the pure this compound.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.[4]
Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat a suitable solvent (e.g., ethanol or a mixed solvent system like ethanol-water) to a boil.[5]
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Addition of Hot Solvent: Add the hot solvent to the crude product in small portions while swirling until the solid is just dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, add a small amount of activated charcoal, boil for a few minutes, and then quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals on the filter paper by drawing air through them, and then transfer them to a watch glass to air dry completely.[5]
Visualizations
References
Preventing polyacylation in the synthesis of 2-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylphenanthrene. The primary focus is to address the common challenges of controlling regioselectivity and preventing polyacylation during the Friedel-Crafts acylation of phenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound via Friedel-Crafts acylation?
The primary challenge in the Friedel-Crafts acylation of phenanthrene is controlling the regioselectivity. Phenanthrene has five distinct positions where acylation can occur (C1, C2, C3, C4, and C9), leading to a mixture of isomers.[1][2] The distribution of these isomers is highly dependent on reaction conditions such as solvent, temperature, and catalyst.[2][3] While less common, polyacylation can occur, especially with activated phenanthrene substrates.[3][4]
Q2: Is polyacylation a significant side reaction in the acylation of phenanthrene?
Polyacylation is generally not a major side reaction for unsubstituted phenanthrene. The acetyl group introduced onto the phenanthrene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[5] However, if the phenanthrene starting material contains strong electron-donating groups (e.g., methoxy groups), the ring can be activated enough to undergo a second acylation.[3][4]
Q3: How can I favor the formation of the desired this compound isomer?
Achieving a high yield of this compound requires careful control of reaction conditions to favor the thermodynamically stable product. The use of a polar solvent like nitromethane or nitrobenzene can significantly favor the formation of the 3- and this compound isomers.[2] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can also promote the formation of the more stable 2- and 3-isomers through rearrangement of the kinetically favored 9- and 1-isomers.[2]
Q4: What is the difference between kinetic and thermodynamic control in phenanthrene acylation?
Kinetic control refers to conditions that favor the fastest-forming product, which in the case of phenanthrene acylation is often the 9-acetylphenanthrene isomer.[6] These conditions typically involve lower temperatures and shorter reaction times. Thermodynamic control, on the other hand, favors the most stable product. For acetylphenanthrenes, the 2- and 3-isomers are generally more thermodynamically stable.[6] Higher temperatures and longer reaction times allow for an equilibrium to be reached, favoring these stable isomers.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound and a Mixture of Isomers
Possible Causes:
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Suboptimal Solvent Choice: The solvent plays a crucial role in determining the isomer distribution.[2]
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Reaction Conditions Favoring Kinetic Product: Low temperatures and short reaction times may predominantly yield the 9-acetylphenanthrene isomer.[3]
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Insufficient Reaction Time for Isomerization: The conversion of kinetically favored isomers to the more stable this compound may not have reached completion.[2]
Solutions:
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Solvent Selection: Employ polar solvents such as nitromethane or nitrobenzene to favor the formation of the 2- and 3-acetyl isomers.[2]
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Temperature and Time Optimization: Conduct the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux) and for a longer duration to allow for thermodynamic equilibrium.[3] Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
Catalyst Choice: While aluminum chloride (AlCl₃) is common, experimenting with other Lewis acids (e.g., FeCl₃, SnCl₄) might offer different regioselectivity.
Problem 2: Formation of Diacylated Byproducts (Polyacylation)
Possible Causes:
-
Activated Phenanthrene Substrate: The presence of electron-donating groups on the phenanthrene ring increases its reactivity and susceptibility to a second acylation.[3][4]
-
Excess Acylating Agent or Catalyst: Using a significant excess of acetyl chloride or the Lewis acid catalyst can drive the reaction towards diacylation.[3]
-
High Reaction Temperature: Elevated temperatures can overcome the deactivating effect of the first acetyl group, promoting a second substitution.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of phenanthrene to acetyl chloride. If diacylation persists, consider using a slight excess of phenanthrene.
-
Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the likelihood of a second acylation.[3]
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Use of a Milder Lewis Acid: For highly activated phenanthrene derivatives, consider using a weaker Lewis acid to temper the reactivity.
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Monitor Reaction Progress: Carefully follow the reaction by TLC or GC and stop it once the desired mono-acylated product is formed, before significant diacylation occurs.
Data Presentation
Table 1: Influence of Solvent on the Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene [2][7]
| Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Chloroform | 18 | - | - | 0.5 | 37 |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Benzene | - | - | 47 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Nitrobenzene | - | - | 65 | - | - |
Note: Dashes indicate that the data for that specific isomer in the respective solvent was not provided in the cited sources.
Experimental Protocols
General Protocol for the Synthesis of this compound (Mono-acylation)
This protocol aims to favor the thermodynamically controlled product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous nitromethane. Cool the suspension to 0 °C in an ice bath.
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Formation of Acylium Ion: Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Phenanthrene: In a separate flask, dissolve phenanthrene (1.0 eq) in anhydrous nitromethane. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Protocol for the Diacylation of an Activated Phenanthrene
This protocol is adapted from the synthesis of 3,6-diacetyl-9,10-dimethoxyphenanthrene and serves as a reference for inducing diacylation on an activated substrate.[8]
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 9,10-dimethoxyphenanthrene (1.0 eq) and anhydrous dichloromethane.
-
Addition of Reagents: Add anhydrous aluminum chloride (2.5 eq) to the stirred solution. Then, add acetyl chloride (2.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 6M hydrochloric acid to quench the reaction.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the diacetylated product.
Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of phenanthrene.
Caption: Troubleshooting logic for preventing polyacylation.
References
- 1. First friedel-crafts diacylation of a phenanthrene as the basis for an efficient synthesis of nonracemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenanthrene synthesis [quimicaorganica.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Acetylphenanthrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Acetylphenanthrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Friedel-Crafts acylation of phenanthrene. Potential impurities from this synthesis can include:
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Isomeric Acetylphenanthrenes: Acylation of phenanthrene can lead to a mixture of isomers, with substitution occurring at different positions on the phenanthrene ring (e.g., 3-Acetylphenanthrene, 9-Acetylphenanthrene). These isomers often have very similar physical properties, making their separation challenging.
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Unreacted Phenanthrene: Incomplete reaction will result in the presence of the starting material, phenanthrene.
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Poly-acylated Byproducts: Over-acylation can lead to the formation of diacetylphenanthrenes or other poly-acylated species.
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Residual Catalyst and Reagents: Traces of the Lewis acid catalyst (e.g., aluminum chloride) and acylating agent (e.g., acetyl chloride or acetic anhydride) may be present.
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Anthracene: Commercial phenanthrene may contain anthracene as an impurity, which can carry through the synthesis.[]
Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I decolorize it?
A2: A persistent color in the purified product often indicates the presence of colored impurities, which can be byproducts from the synthesis or degradation products. To decolorize the product, you can employ the following techniques during recrystallization:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product before filtration. The charcoal will adsorb many colored impurities. However, use it sparingly as it can also adsorb some of your desired product, leading to a lower yield.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all colored impurities. A second or even third recrystallization can significantly improve the color and purity of the final product.
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying isomeric impurities and other byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile or methanol is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities and for separating isomers like phenanthrene and anthracene.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (144-145 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals during recrystallization.
Cause: This phenomenon occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This can be due to:
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The boiling point of the solvent being higher than the melting point of the solute.
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The solution being cooled too rapidly.
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A high concentration of impurities depressing the melting point of the mixture.
Solution:
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Reheat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation level.
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Allow the solution to cool much more slowly. Insulating the flask can help.
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If the problem persists, consider using a solvent with a lower boiling point or a co-solvent system.
Problem: No crystals form upon cooling.
Cause: The solution may be too dilute (not saturated), or nucleation may be inhibited.
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.
-
-
Increase Concentration: If induction methods fail, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
Column Chromatography Issues
Problem: Poor separation of isomers.
Cause: Isomers of acetylphenanthrene have very similar polarities, making them difficult to separate on a standard silica gel column.
Solution:
-
Optimize the Solvent System: Use a solvent system with low polarity, such as a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient elution can improve separation.
-
Use a Different Stationary Phase: Consider using alumina as the stationary phase, as it can sometimes offer different selectivity for aromatic compounds compared to silica gel.
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High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is often the most effective method.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Hexane | Non-polar | Low | Moderate |
| Toluene | Non-polar | Moderate | High |
| Dichloromethane | Polar aprotic | Moderate | High |
| Ethyl Acetate | Polar aprotic | Moderate | High |
| Acetone | Polar aprotic | Moderate | High |
| Ethanol | Polar protic | Low to Moderate | High |
| Methanol | Polar protic | Low | Moderate to High |
| Water | Polar protic | Insoluble | Insoluble |
Note: This table is based on the general solubility characteristics of aromatic ketones. Experimental verification is recommended.
Table 2: Recommended Solvents for Purification Techniques
| Purification Technique | Recommended Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol, Toluene, or a mixed solvent system like Hexane/Ethyl Acetate. | Good differential solubility (high solubility when hot, low when cold). |
| Column Chromatography | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradients. | Allows for the separation of compounds with varying polarities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
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Solvent Addition: Continue adding the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
Technical Support Center: Monitoring the Synthesis of 2-Acetylphenanthrene by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Acetylphenanthrene using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and how is TLC used to monitor it?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of phenanthrene.[1][2][3] This reaction involves treating phenanthrene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (such as aluminum chloride). TLC is a crucial technique used to monitor the progress of this reaction by observing the consumption of the starting material (phenanthrene) and the formation of the product(s) over time.[1][2]
Q2: What are the expected products of the Friedel-Crafts acylation of phenanthrene?
A key challenge in this synthesis is that the Friedel-Crafts acylation of phenanthrene typically yields a mixture of monoacylated isomers, including 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes.[1] The distribution of these isomers is highly dependent on the reaction conditions such as the solvent, temperature, and catalyst used.[1] Therefore, your TLC plate will likely show multiple product spots.
Q3: How do I choose an appropriate solvent system (eluent) for the TLC analysis?
The selection of the mobile phase is critical for good separation. A good starting point for non-polar to moderately polar compounds like phenanthrene and its derivatives is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[4] A common initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate. You can then adjust the polarity based on the results:
-
If spots remain at the baseline: Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If spots run to the solvent front: Decrease the polarity by increasing the proportion of hexane.
Q4: How can I visualize the spots on the TLC plate?
Phenanthrene and its derivatives are aromatic and often UV-active. Therefore, the primary and non-destructive method for visualization is using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background.[5] For further confirmation or if the compounds are not sufficiently UV-active, chemical stains can be used. Common stains for aromatic compounds include:
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will reveal brown spots.
-
p-Anisaldehyde stain: This can be a good general-purpose stain.
-
Permanganate stain: This stain is useful for detecting compounds that can be oxidized.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active and a visualization stain was not used. 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. 2. Use a chemical stain such as iodine or p-anisaldehyde after checking under UV light. 3. Ensure the solvent level in the chamber is below the baseline where the samples are spotted. |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and is interacting strongly with the silica gel. 3. The sample was applied as too large of a spot. | 1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (like methanol) to the eluent or a small amount of acetic acid if the compound is acidic. 3. Apply the sample as a small, tight spot. |
| Multiple spots are observed in the product lane, and it's difficult to distinguish the desired this compound. | 1. The reaction has produced a mixture of isomers, which is common for the Friedel-Crafts acylation of phenanthrene.[1][3] 2. The reaction is incomplete, showing both starting material and products. 3. The presence of byproducts. | 1. Optimize the TLC solvent system to achieve better separation of the isomers. Try different solvent ratios or different solvent systems (e.g., dichloromethane/hexane). Co-spotting with a known standard of this compound (if available) is the best way to identify the correct spot. 2. Continue to monitor the reaction until the starting material spot disappears or significantly diminishes. 3. Characterization of the purified product by other techniques (like NMR or GC-MS) will be necessary to confirm its identity. |
| The Rf values are inconsistent between runs. | 1. The composition of the solvent system is changing due to evaporation of a more volatile component. 2. The TLC chamber was not saturated with the solvent vapor. 3. The temperature at which the TLC was run varied. | 1. Keep the developing chamber covered and prepare fresh eluent for each run. 2. Place a piece of filter paper in the developing chamber to help saturate the atmosphere with the solvent vapor before running the plate. 3. Run TLCs under consistent temperature conditions. |
Experimental Protocols
Detailed Methodology for Monitoring the Synthesis of this compound by TLC
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent: A mixture of hexane and ethyl acetate (start with a 7:3 ratio)
-
Reaction mixture aliquots
-
Phenanthrene standard solution (starting material)
-
UV lamp (254 nm)
-
Iodine chamber (optional, for staining)
2. Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline. Mark three evenly spaced points on this line for spotting: "S" for the starting material (phenanthrene), "R" for the reaction mixture, and "C" for a co-spot.
-
Prepare the Developing Chamber: Pour the chosen eluent (e.g., 7:3 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with vapor. Cover the chamber with the lid and let it equilibrate for a few minutes.
-
Spot the TLC Plate:
-
Using a clean capillary tube, draw up a small amount of the phenanthrene standard solution and gently touch the tip to the "S" mark on the baseline. The spot should be small and concentrated (1-2 mm in diameter).
-
Using a new, clean capillary tube, take a small aliquot from your reaction mixture and spot it on the "R" mark.
-
For the co-spot ("C"), first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Monitor and Stop Development: Let the solvent front move up the plate until it is about 1 cm from the top. Immediately remove the plate and, with a pencil, mark the position of the solvent front.
-
Visualize the Plate:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) in a dark environment. The aromatic compounds should appear as dark spots.
-
Gently circle the visible spots with a pencil.
-
If necessary, place the plate in an iodine chamber for a few minutes until brown spots appear. Circle these spots as well.
-
-
Analyze the Results:
-
The spot in the "S" lane corresponds to your starting material, phenanthrene.
-
In the "R" lane, you will see the disappearance of the starting material spot and the appearance of one or more new spots corresponding to your product(s). The reaction is complete when the starting material spot is no longer visible in the "R" lane.
-
The "C" lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Data Presentation
Table of Expected Rf Values
Note: These are approximate Rf values and can vary based on the exact TLC plate, solvent mixture, and experimental conditions. It is crucial to run a standard of the starting material for accurate comparison.
| Compound | Typical Eluent System | Approximate Rf Value | Notes |
| Phenanthrene (Starting Material) | 7:3 Hexane:Ethyl Acetate | ~0.7 - 0.8 | Phenanthrene is relatively non-polar and will travel further up the plate. |
| This compound (Product) | 7:3 Hexane:Ethyl Acetate | ~0.4 - 0.5 | The acetyl group increases the polarity, causing it to have a lower Rf value than phenanthrene. |
| Other Acetylphenanthrene Isomers | 7:3 Hexane:Ethyl Acetate | ~0.3 - 0.6 | The different isomers will likely have slightly different polarities and thus different Rf values, often appearing as closely spaced spots. |
Visualizations
Caption: Workflow for monitoring this compound synthesis by TLC.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Acetylphenanthrene and 9-Acetylphenanthrene for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of 2-acetylphenanthrene and 9-acetylphenanthrene, supported by experimental data and detailed protocols.
The phenanthrene nucleus is a key structural motif in numerous biologically active compounds and functional materials. The position of substituents on this tricyclic aromatic system can dramatically influence its chemical behavior. This guide focuses on two common acetyl-substituted isomers, this compound and 9-acetylphenanthrene, exploring the factors that govern their differential reactivity in key organic transformations.
Unraveling the Reactivity Puzzle: Kinetic vs. Thermodynamic Control
The primary distinction in the reactivity of 2- and 9-acetylphenanthrene lies in the principles of kinetic and thermodynamic control. In electrophilic substitution reactions, such as Friedel-Crafts acylation, the initial site of attack on the phenanthrene ring is governed by the relative stability of the carbocation intermediates (sigma complexes).
9-Acetylphenanthrene: The Product of Speed
The 9-position of phenanthrene is the most reactive towards electrophilic attack. This is because the corresponding sigma complex is the most stable, allowing for a lower activation energy and a faster reaction rate. Consequently, 9-acetylphenanthrene is the kinetically controlled product , meaning it is formed more rapidly, especially under milder reaction conditions and shorter reaction times.
This compound: The Product of Stability
While the 9-isomer forms the fastest, it is not the most thermodynamically stable isomer. Under conditions that allow for equilibrium to be established, such as higher temperatures, longer reaction times, or the presence of a strong acid catalyst, the initially formed 9-acetylphenanthrene can rearrange to the more stable 2- and 3-isomers. Therefore, this compound is a thermodynamically controlled product , favored under equilibrium conditions due to its greater stability. This stability is attributed to reduced steric hindrance compared to the 9-position, which is flanked by the adjacent fused ring.
Comparative Reactivity Data
The following table summarizes the observed reactivity and product distribution in the Friedel-Crafts acetylation of phenanthrene, a key reaction illustrating the differing reactivity of the 2- and 9-positions.
| Reaction Condition | Major Product(s) | Isomer Ratio (approximate) | Controlling Factor | Reference |
| Acetyl chloride, AlCl₃, ethylene dichloride (less polar solvent) | 9-Acetylphenanthrene | Favors 9-isomer | Kinetic Control | [1] |
| Acetyl chloride, AlCl₃, nitrobenzene (polar solvent) | 2- and 3-Acetylphenanthrene | Favors 2- and 3-isomers | Thermodynamic Control | [1] |
Experimental Protocols
Detailed methodologies for key reactions are provided below to allow for reproducible and comparative studies in your own laboratory.
Experimental Protocol 1: Friedel-Crafts Acetylation of Phenanthrene (Illustrating Kinetic vs. Thermodynamic Control)
Objective: To demonstrate the selective formation of 9-acetylphenanthrene (kinetic product) or 2- and 3-acetylphenanthrene (thermodynamic products) by varying the reaction solvent.
Materials:
-
Phenanthrene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylene dichloride (for kinetic control)
-
Nitrobenzene (for thermodynamic control)
-
Hydrochloric acid (HCl), ice, and appropriate organic solvents for workup and purification.
Procedure for Kinetic Control (Favoring 9-Acetylphenanthrene):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous AlCl₃ (1.1 equivalents) in dry ethylene dichloride.
-
Cool the suspension in an ice bath and add a solution of phenanthrene (1 equivalent) in ethylene dichloride.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with ethylene dichloride.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 9-acetylphenanthrene.
Procedure for Thermodynamic Control (Favoring 2- and 3-Acetylphenanthrene):
-
Follow the same setup as for the kinetic control experiment, but use nitrobenzene as the solvent.
-
After the addition of acetyl chloride, allow the reaction mixture to stir at room temperature for an extended period (e.g., 24 hours) or gently heat to allow for isomerization to the thermodynamically more stable products.
-
Monitor the reaction by TLC for the disappearance of the 9-isomer and the appearance of the 2- and 3-isomers.
-
Follow the same workup and purification procedure as described for the kinetic control experiment to isolate the 2- and 3-acetylphenanthrene isomers.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Acetylphenanthrene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-acetylphenanthrene, a key intermediate in the development of various pharmaceuticals, is a critical process demanding high efficiency and selectivity. The Friedel-Crafts acetylation of phenanthrene is a common method, yet the choice of catalyst and reaction conditions significantly impacts the product distribution and yield. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Performance Comparison of Catalytic Systems
The Friedel-Crafts acetylation of phenanthrene typically yields a mixture of five possible isomers: 1-, 2-, 3-, 4-, and 9-acetylphenanthrene.[1] The regioselectivity of this reaction is highly sensitive to the solvent and the catalyst employed. Below is a summary of the product distribution using the conventional Lewis acid catalyst, aluminum chloride (AlCl₃), in various solvents, and an alternative method using polyphosphoric acid (PPA).
| Catalyst System | Solvent | 1-acetylphenanthrene (%) | This compound (%) | 3-acetylphenanthrene (%) | 9-acetylphenanthrene (%) | 4-acetylphenanthrene (%) |
| AlCl₃ / Acetyl Chloride | Nitrobenzene | - | 27 | 65 | - | - |
| AlCl₃ / Acetyl Chloride | Nitromethane | - | - | 64 | - | - |
| AlCl₃ / Acetyl Chloride | Carbon Disulphide | - | - | 39-50 | - | 8 |
| AlCl₃ / Acetyl Chloride | Ethylene Dichloride | 2 | 4 | - | 54 | - |
| AlCl₃ / Acetyl Chloride | Chloroform | 18 | - | - | 37 | 0.5 |
| AlCl₃ / Acetyl Chloride | Benzene | - | - | 47 | - | - |
| Polyphosphoric Acid / Acetic Acid | Not Applicable | - | Major Product (Thermodynamically controlled) | Also a major product (Thermodynamically controlled) | Kinetically controlled product | - |
Note: Dashes (-) indicate that the data for that specific isomer was not provided in the cited sources.
The data clearly indicates that achieving a high yield of this compound requires careful selection of the reaction medium. While nitrobenzene provides the highest reported yield of the 2-isomer among the solvents tested with AlCl₃, the reaction also produces a significant amount of the 3-isomer.[2] The use of polyphosphoric acid is presented as a method to obtain the thermodynamically more stable 2- and 3-acetylphenanthrene isomers.[3] The kinetically favored product is often the 9-acetylphenanthrene, which can rearrange to the more stable isomers under thermodynamic control.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Friedel-Crafts Acetylation of Phenanthrene using Aluminum Chloride
This protocol outlines the general procedure for the acylation of phenanthrene using aluminum chloride as the catalyst and acetyl chloride as the acylating agent.[1]
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Solvent (e.g., Nitrobenzene, Ethylene Dichloride, etc.)
-
Ice-cold water
-
Dilute Hydrochloric Acid
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Suspend anhydrous AlCl₃ in the chosen anhydrous solvent in a reaction vessel.
-
To the stirred suspension, add phenanthrene (1 equivalent) dissolved in the same anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled mixture.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a specified time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent.
-
The combined organic layers are then washed, dried, and the solvent is evaporated to yield the crude product mixture.
-
The individual isomers can be separated by column chromatography.
Protocol 2: Synthesis of Acetylphenanthrenes using Polyphosphoric Acid
This method utilizes polyphosphoric acid (PPA) as both the catalyst and the solvent, with acetic acid as the acylating agent. This approach is noted to favor the formation of thermodynamically stable isomers.[3]
Materials:
-
Phenanthrene
-
Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ice-water mixture
Procedure:
-
Prepare a mixture of phenanthrene and acetic acid.
-
Heat the mixture with polyphosphoric acid.
-
The reaction progress can be monitored over time to observe the formation and potential rearrangement of acetylphenanthrene isomers.
-
Upon completion, the reaction mixture is poured into an ice-water mixture to hydrolyze the PPA and precipitate the product.
-
The solid product is then filtered, washed, and dried.
-
Purification of the desired this compound isomer is typically achieved through chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for Friedel-Crafts Acetylation using AlCl₃.
Caption: Workflow for Synthesis using Polyphosphoric Acid.
Conclusion
The synthesis of this compound via Friedel-Crafts acetylation is a viable but complex reaction, with the product distribution being highly dependent on the chosen catalyst and solvent system. For researchers aiming to maximize the yield of this compound, the use of aluminum chloride in nitrobenzene appears to be a promising, albeit non-selective, option. The polyphosphoric acid method offers an alternative route that favors the formation of the thermodynamically stable 2- and 3-isomers. The choice of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including desired purity, yield, and the feasibility of isomer separation. Further optimization of reaction conditions for each catalytic system may lead to improved selectivity for the desired this compound.
References
Validating the Structure of 2-Acetylphenanthrene: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as 2-Acetylphenanthrene, unambiguous structural validation is critical to understanding their chemical properties, biological activity, and potential toxicity. While various analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and definitive connectivity map of a molecule.
This guide provides an objective comparison of 2D NMR spectroscopy with an alternative method for the structural validation of this compound. It includes detailed experimental protocols and presents predicted data based on established principles of NMR spectroscopy.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual nuclei. However, for complex molecules like this compound with numerous aromatic protons and carbons, significant signal overlap in 1D spectra can make unambiguous assignment challenging. 2D NMR techniques overcome this limitation by correlating nuclear spins through chemical bonds, providing a much clearer picture of the molecular structure.[1]
Key 2D NMR experiments for validating the structure of this compound include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for tracing out the proton connectivity within the phenanthrene ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the acetyl group to the phenanthrene core.
Predicted 2D NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | 127.5 | 8.05 (d) |
| 2 | 137.0 | - |
| 3 | 129.8 | 8.15 (dd) |
| 4 | 128.9 | 7.90 (d) |
| 4a | 131.8 | - |
| 4b | 132.5 | - |
| 5 | 127.2 | 7.85 (d) |
| 6 | 127.0 | 7.65 (t) |
| 7 | 127.4 | 7.68 (t) |
| 8 | 123.0 | 8.70 (d) |
| 8a | 130.5 | - |
| 9 | 126.8 | 7.75 (d) |
| 10 | 128.8 | 8.65 (d) |
| 10a | 130.2 | - |
| C=O | 197.8 | - |
| CH₃ | 26.8 | 2.75 (s) |
Table 2: Key Predicted 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | H1-H3, H3-H4, H5-H6, H6-H7, H7-H8, H9-H10 | Confirms the connectivity of protons within the three aromatic rings. |
| HSQC | H1/C1, H3/C3, H4/C4, H5/C5, H6/C6, H7/C7, H8/C8, H9/C9, H10/C10, CH₃/CH₃ | Unambiguously assigns all protonated carbon atoms. |
| HMBC | H1 to C2, C3, C10a; H3 to C1, C2, C4, C4a; H4 to C3, C4a, C4b; CH₃ to C2, C=O | Connects the acetyl group to the C2 position and confirms the positions of quaternary carbons, completing the structural puzzle. |
Experimental Protocols for 2D NMR
A general workflow for the structural validation of this compound using 2D NMR is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and to optimize parameters for the 2D experiments.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including COSY, HSQC, and HMBC. Typical parameters on a 500 MHz spectrometer would involve a spectral width of 10-12 ppm for the ¹H dimension and 180-200 ppm for the ¹³C dimension. The number of scans will depend on the sample concentration.
-
Data Processing and Analysis: The acquired data is subjected to Fourier transformation in both dimensions. The resulting 2D spectra are then analyzed to identify cross-peaks, which represent the correlations between nuclei.
Logical Workflow for Structure Validation
The process of deducing the structure of this compound from 2D NMR data follows a logical progression.
References
A Comparative Guide to Phenanthrene Acylation Methods for Researchers
For researchers, scientists, and professionals in drug development, the strategic introduction of acyl groups into the phenanthrene framework is a critical step in the synthesis of diverse and potentially bioactive molecules. This guide provides a comparative analysis of key phenanthrene acylation methods, supported by experimental data and detailed protocols, to inform the selection of the most suitable synthetic strategy.
The primary method for phenanthrene acylation is the Friedel-Crafts reaction, a versatile tool for appending keto-functionalities to aromatic systems. However, its performance, particularly in terms of regioselectivity, is highly dependent on the chosen acylating agent and reaction conditions. This guide also explores the Vilsmeier-Haack formylation as a key alternative for introducing a formyl group, and discusses the potential of the Fries rearrangement for the acylation of phenanthryl esters.
Performance Comparison: Acylation Methods
The choice of acylation method significantly impacts the product distribution and overall yield. The following tables summarize the performance of Friedel-Crafts acetylation and benzoylation under various solvent conditions, as well as the typical outcome of the Vilsmeier-Haack formylation.
Table 1: Product Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulphide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Note: Dashes (-) indicate that the specific percentage was not provided in the cited sources.
Table 2: Product Distribution in the Friedel-Crafts Benzoylation of Phenanthrene
| Solvent | 1-benzoylphenanthrene (%) | 2-benzoylphenanthrene (%) | 3-benzoylphenanthrene (%) | 4-benzoylphenanthrene (%) | 9-benzoylphenanthrene (%) |
| Chloroalkanes/CS₂ | Increased proportion | Decreased proportion | Increased proportion | Decreased proportion | Major product |
| Nitromethane/Nitrobenzene | Decreased proportion | Increased proportion | Increased proportion | Decreased proportion | Decreased proportion |
Note: Quantitative percentage yields for the benzoylation of phenanthrene are not as readily available in the literature; however, the general trends in isomer distribution are indicated.[1]
Table 3: Performance of Vilsmeier-Haack Formylation of Phenanthrene
| Acylating Agent | Catalyst/Reagent | Primary Product | Reported Yield |
| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | 9-Formylphenanthrene | Up to 77% (general procedure for arenes)[2] |
Mechanistic Insights: Kinetic vs. Thermodynamic Control
The regioselectivity observed in Friedel-Crafts acylation of phenanthrene is a classic example of the interplay between kinetic and thermodynamic control.
-
Kinetic Control : At lower temperatures and in non-polar solvents, the reaction favors the kinetically controlled product, which is the isomer that is formed the fastest. In the case of phenanthrene acetylation, this is typically the 9-acetylphenanthrene. The 9-position is sterically accessible and electronically favorable for initial attack.
-
Thermodynamic Control : At higher temperatures, with longer reaction times, or in more polar solvents, the reaction can reach thermodynamic equilibrium. This favors the formation of the most stable isomer(s). For acetylphenanthrenes, the 2- and 3-isomers are thermodynamically more stable. The reversibility of the Friedel-Crafts acylation allows for the initially formed kinetic product to rearrange to the more stable thermodynamic products.
The larger steric bulk of the benzoyl group in Friedel-Crafts benzoylation also influences the product distribution, though similar trends of kinetic and thermodynamic control are observed.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Phenanthrene
This protocol is a generalized procedure and may require optimization for specific target isomers.
Materials:
-
Phenanthrene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid
-
Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Nitrobenzene, Carbon disulfide)
-
Ice
-
Concentrated Hydrochloric Acid
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Dissolve phenanthrene (1 equivalent) in the same anhydrous solvent and add it to the stirred suspension. Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1 to 1.5 equivalents) dropwise to the cooled reaction mixture.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for a specified time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to isolate the desired isomer(s).
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Arene
This protocol provides a general method for the formylation of an electron-rich arene and can be adapted for phenanthrene.
Materials:
-
Phenanthrene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Water
-
Diethyl ether (Et₂O) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flask, cool DMF to 0 °C. Slowly add phosphorus oxychloride (1.5 equivalents) to the DMF with stirring. The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ.
-
Reaction with Arene: To a solution of the phenanthrene (1 equivalent) in DMF, add the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equivalents) in water. Stir for a short period (e.g., 10 minutes).
-
Extraction: Dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the aldehyde.[2]
Alternative Method: Fries Rearrangement
The Fries rearrangement is a potential alternative for the acylation of phenanthrene, proceeding through the rearrangement of a phenanthryl ester to a hydroxy phenanthryl ketone.[3] This reaction is catalyzed by Lewis or Brønsted acids and can be influenced by temperature and solvent to favor either ortho or para substitution relative to the hydroxyl group. A photochemical variant, the photo-Fries rearrangement, also exists and proceeds via a radical mechanism.[3] While a versatile reaction for phenols, specific, high-yield protocols for the Fries rearrangement of phenanthryl esters are less commonly reported in the literature compared to the direct Friedel-Crafts acylation of phenanthrene.
Visualizing the Synthetic Landscape
To better understand the relationships between reaction parameters and outcomes, the following diagrams illustrate the experimental workflow and the factors influencing regioselectivity in phenanthrene acylation.
Caption: A generalized experimental workflow for phenanthrene acylation.
Caption: Key factors determining the regioselectivity of phenanthrene acylation.
References
Purity Analysis of Synthetic 2-Acetylphenanthrene: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity analysis of synthetic 2-Acetylphenanthrene against its common isomers, 3-Acetylphenanthrene and 9-Acetylphenanthrene. We present a comparative overview of their typical purity profiles and detail the experimental protocols for key analytical techniques used in their assessment.
Comparative Purity Overview
The purity of commercially available acetylphenanthrene isomers can vary depending on the supplier and the synthesis and purification methods employed. Generally, this compound and 9-Acetylphenanthrene are available at higher purities compared to 3-Acetylphenanthrene.
| Compound | Commercial Purity (Typical) | Common Impurities |
| This compound | 95% - 98%[1][2] | Unreacted starting materials, other acetylphenanthrene isomers, products of side reactions. |
| 3-Acetylphenanthrene | 90% (Technical Grade)[3] | This compound, unreacted starting materials. |
| 9-Acetylphenanthrene | 97% - 99.5%[4][5] | Unreacted starting materials, other acetylphenanthrene isomers. |
Experimental Protocols for Purity Analysis
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For acetylphenanthrene isomers, a reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized for baseline separation of the isomers. A gradient elution may be necessary.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Protocol:
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main component and any impurities by comparing their mass spectra to a reference library. Quantify the impurities based on their peak areas in the TIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, a known amount of an internal standard is added.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Integrate the signals corresponding to the protons of this compound and any visible impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.
-
-
Analysis: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra will confirm the structure of the main component. The relative integrals of the signals in the ¹H NMR spectrum can be used to estimate the molar ratio of impurities to the main compound.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthetic this compound.
Caption: Workflow for the purity analysis of synthetic this compound.
Signaling Pathway of Impurity Impact
Caption: Hypothetical signaling pathway showing potential impurity interference.
References
A Comparative Spectroscopic Analysis of Acetylphenanthrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of five acetylphenanthrene isomers: 1-acetylphenanthrene, 2-acetylphenanthrene, 3-acetylphenanthrene, 4-acetylphenanthrene, and 9-acetylphenanthrene. The objective is to furnish researchers with the necessary data and methodologies to distinguish between these closely related compounds, a critical step in various fields including medicinal chemistry and material science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.
Data Presentation
The following tables provide a comparative summary of the available spectroscopic data for the acetylphenanthrene isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Position of Acetyl Group | H of Acetyl Group (s) | Aromatic Protons (m) | Reference Solvent |
| 1-Acetylphenanthrene | Data not available | Data not available | - |
| This compound | Data not available | Data not available | - |
| 3-Acetylphenanthrene | 2.74 | 9.23, 8.70, 8.07, 7.86, 7.78, 7.68, 7.61 | CDCl₃ |
| 4-Acetylphenanthrene | Data not available | Data not available | - |
| 9-Acetylphenanthrene | 2.77 | 8.71, 8.65, 8.60, 8.13, 7.88, 7.69, 7.64, 7.59 | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Position of Acetyl Group | C=O | CH₃ | Aromatic Carbons | Reference Solvent |
| 1-Acetylphenanthrene | Data not available | Data not available | Data not available | - |
| This compound | Data not available | Data not available | Data not available | - |
| 3-Acetylphenanthrene | Data not available | Data not available | Data not available | - |
| 4-Acetylphenanthrene | 198.1 | 26.5 | 137.1, 133.0, 128.5, 128.2 | CDCl₃ |
| 9-Acetylphenanthrene | Data not available | Data not available | Data not available | - |
Table 3: IR Spectroscopic Data (Selected Peaks in cm⁻¹)
| Position of Acetyl Group | C=O Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch |
| 1-Acetylphenanthrene | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| 3-Acetylphenanthrene | ~1680 | ~3050 | ~2920 |
| 4-Acetylphenanthrene | Data not available | Data not available | Data not available |
| 9-Acetylphenanthrene | ~1685 | ~3060 | ~2925 |
Table 4: UV-Vis Spectroscopic Data (in Chloroform)
| Position of Acetyl Group | λmax (nm) |
| 1-Acetylphenanthrene | Data not available |
| This compound | Data not available |
| 3-Acetylphenanthrene | ~250-275, with less intense bands up to 380 |
| 4-Acetylphenanthrene | ~250-275, with less intense bands up to 380 |
| 9-Acetylphenanthrene | ~250-275, with less intense bands up to 380 |
Note: The UV-Vis data for phenanthrene derivatives generally show three intense bands in the 250-275 nm region and less intense bands extending to around 380 nm. Specific maxima for each acetylphenanthrene isomer are not consistently reported in the literature.
Table 5: Mass Spectrometry Data (m/z)
| Position of Acetyl Group | Molecular Ion (M⁺) | Key Fragment Ions |
| 1-Acetylphenanthrene | 220 | Data not available |
| This compound | 220 | Data not available |
| 3-Acetylphenanthrene | 220 | 205 ([M-CH₃]⁺), 177 ([M-CH₃CO]⁺), 176 |
| 4-Acetylphenanthrene | 220 | Data not available |
| 9-Acetylphenanthrene | 220 | 205 ([M-CH₃]⁺), 177 ([M-CH₃CO]⁺), 176 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the acetylphenanthrene isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Obtain the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) : Grind a small amount (1-2 mg) of the solid acetylphenanthrene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet first, and then ratio the sample spectrum against the background.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the acetylphenanthrene isomer in a UV-transparent solvent such as chloroform or ethanol. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) can be used. Direct infusion is also an option.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and obtain characteristic mass spectra. For LC-MS, ESI is a common soft ionization technique.
-
Mass Analysis : Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition : Record the mass-to-charge ratio (m/z) of the molecular ion and all fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of acetylphenanthrene isomers.
Caption: Workflow for the spectroscopic analysis of acetylphenanthrene isomers.
This guide serves as a foundational resource for the spectroscopic characterization of acetylphenanthrene isomers. While a complete dataset for all isomers is not currently available in the public domain, the provided information and protocols offer a robust starting point for researchers in the field.
A Comparative Guide to the Regiochemistry of Phenanthrene Acylation: Acetylation vs. Benzoylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation of phenanthrene is a fundamental reaction in organic synthesis, providing a versatile route to functionalized phenanthrene derivatives that are precursors to various bioactive molecules and materials. However, the reaction often yields a complex mixture of regioisomers, making the control of regioselectivity a critical aspect for synthetic efficiency and downstream applications. This guide provides an objective comparison of the regiochemical outcomes of phenanthrene acetylation and benzoylation, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: Acetylation vs. Benzoylation
The regioselectivity of phenanthrene acylation is highly sensitive to the choice of acylating agent and reaction conditions, primarily the solvent.[1] The five primary mono-acylated isomers formed are the 1-, 2-, 3-, 4-, and 9-acylphenanthrenes. The distribution of these isomers is governed by a delicate interplay between kinetic and thermodynamic control.[2]
Data Presentation
The following tables summarize the product distribution for the Friedel-Crafts acetylation and benzoylation of phenanthrene in various solvents.
Table 1: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene Dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | 27 | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon Disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | 37 | 0.5 | 37 |
Data sourced from J. Chem. Soc. C, 1967, 2619-2624.[3] Note: Dashes (-) indicate that the specific percentage was not provided in the cited sources.[4]
Table 2: Isomer Distribution in the Friedel-Crafts Benzoylation of Phenanthrene
| Solvent | Major Isomers | Minor Isomers |
| Chloroalkanes | 9- > 3- | 1- > 2- > 4- |
| Carbon Disulfide | 9- > 3- | 1- > 2- > 4- |
| Nitromethane | 3- and 2- | 9- and 1- (decreased yields) |
| Nitrobenzene | 3- and 2- | 9- and 1- (decreased yields) |
Note: Quantitative percentage yields for the benzoylation of phenanthrene were not fully available in the reviewed literature; however, the general trends in isomer distribution are indicated.[5][6]
Key Observations:
-
Acetylation: In non-polar solvents like ethylene dichloride, the kinetically favored 9-acetylphenanthrene is the major product.[2] In contrast, polar solvents such as nitrobenzene and nitromethane promote the formation of the thermodynamically more stable 3-acetylphenanthrene in high yields.[4]
-
Benzoylation: A similar trend is observed with benzoylation. Non-polar solvents favor the formation of the 9-benzoylphenanthrene, while polar solvents lead to an increase in the yields of the 3- and 2-benzoylphenanthrene isomers.[6] The larger steric bulk of the benzoyl group can also influence the product distribution compared to the smaller acetyl group.[5]
Experimental Protocols
Detailed methodologies for performing the Friedel-Crafts acylation of phenanthrene and for the subsequent analysis of the product mixture are provided below.
General Procedure for Friedel-Crafts Acylation of Phenanthrene
This protocol is a generalized procedure and may require optimization for specific target isomers.
1. Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, prepare a solution of the acyl chloride (acetyl chloride or benzoyl chloride, 1.0-1.5 equivalents) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in the chosen anhydrous solvent at a low temperature (typically 0-5 °C).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until a clear solution or a uniform suspension is formed.
2. Reaction Setup:
-
In a separate flask, dissolve phenanthrene (1.0 equivalent) in the same anhydrous solvent under an inert atmosphere.
3. Acylation Reaction:
-
Cool the phenanthrene solution to 0-5 °C in an ice bath.
-
Slowly add the pre-formed acyl chloride-Lewis acid complex dropwise to the phenanthrene solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., room temperature or reflux) for a specified time (typically 1-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
4. Workup:
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired isomer(s).
Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.
-
For quantitative analysis, prepare a series of calibration standards of the individual acylphenanthrene isomers.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7000D triple quadrupole GC/MS system (or equivalent).
-
Column: A fused-silica capillary column suitable for PAH analysis, such as an Agilent J&W HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MSD Transfer Line Temperature: 320 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
3. Data Analysis:
-
Identify the different acylphenanthrene isomers based on their retention times and mass spectra. The mass spectra of isomers can be very similar, so chromatographic separation is crucial.
-
Quantify the relative abundance of each isomer by integrating the peak areas from the chromatogram. For accurate quantification, use the calibration curves generated from the standards.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the experimental workflow and the factors influencing the regioselectivity of phenanthrene acylation.
Caption: Experimental workflow for the regiochemical analysis of phenanthrene acylation.
Caption: Key factors influencing the regioselectivity of phenanthrene acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts acylations of aromatic hydrocarbons. Part X. Benzoylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Acetylphenanthrene
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Acetylphenanthrene is critical for ensuring product quality and safety. This guide provides an objective comparison of the two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data from studies on structurally related phenanthrenes and polycyclic aromatic hydrocarbons (PAHs) to assist in method selection and cross-validation.
Comparison of Analytical Methods
The selection between HPLC-UV and GC-MS for this compound quantification is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and analytical throughput. GC-MS is generally considered a more sensitive and specific method due to the mass spectrometric detection which provides structural information.[1][2] HPLC-UV offers a simpler and often more cost-effective alternative that is well-suited for less complex matrices or when higher concentrations of this compound are expected.[3]
Quantitative Performance Data
The following tables summarize the quantitative performance parameters for HPLC-UV and GC-MS based on validated methods for phenanthrene and other PAHs. These values can be considered representative for the analysis of this compound.
Table 1: HPLC-UV Method Validation Data for Phenanthrene Quantification [3]
| Parameter | Performance |
| Linearity (R²) | >0.999 |
| Accuracy (% Recovery) | 95.07 - 100.80% |
| Precision (%RSD) | Intra-day: 0.25 - 7.58%; Inter-day: 2.39 - 7.58% |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL |
| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL |
Table 2: GC-MS Method Validation Data for Phenanthrene Quantification [4][5]
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | Not explicitly stated, but method applied to biological matrices |
| Precision (%RSD) | Not explicitly stated |
| Limit of Detection (LOD) | 0.5 - 8.0 ng/g (depending on matrix) |
| Limit of Quantification (LOQ) | Not explicitly stated, but effective for trace level analysis |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of phenanthrenes.
HPLC-UV Method for Phenanthrenes
This method is adapted from a validated procedure for the quantification of phenanthrenes in plant extracts.[3]
-
Sample Preparation:
-
Extract the sample with a suitable solvent such as 95% ethanol.
-
Filter the extract and evaporate the solvent.
-
Dissolve the residue in methanol to a known concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 261 nm.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of this compound standards.
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
-
GC-MS Method for Phenanthrenes
This protocol is based on a method developed for the determination of phenanthrene and its derivatives in biological matrices.[4][5]
-
Sample Preparation:
-
Perform enzymatic hydrolysis if conjugated forms of the analyte are expected.
-
Conduct a liquid-liquid extraction of the sample.
-
Clean up the extract using a Solid Phase Extraction (SPE) column (e.g., Envi-Chrom P).
-
Derivatize the analyte if necessary to improve volatility and chromatographic performance.
-
-
Instrumental Conditions:
-
GC Column: A high-resolution fused silica capillary column.
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Use an isotopically labeled internal standard (e.g., phenanthrene-d10) to improve accuracy and precision.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using this calibration curve.
-
Cross-Validation Strategy
A systematic approach is essential for the successful cross-validation of analytical methods. The following diagrams illustrate the general workflow and the key parameters that are assessed.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetylphenanthrene as a Standard for Analytical Method Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 2-acetylphenanthrene as an analytical standard against a commonly used alternative, phenanthrene-d10, for the development and validation of analytical methods, particularly in the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds.
Overview of this compound
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a phenanthrene backbone with an acetyl group substitution. Its distinct chemical structure and physicochemical properties make it a candidate for use as a reference standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a standard is crucial for method development, including solvent selection and instrument parameter optimization. The table below summarizes the key properties of this compound and a widely accepted alternative, phenanthrene-d10.
| Property | This compound | Phenanthrene-d10 |
| Molecular Formula | C₁₆H₁₂O[1] | C₁₄D₁₀[2][3] |
| Molecular Weight | 220.27 g/mol [1] | 188.29 g/mol [2][3] |
| CAS Number | 5960-69-0[1] | 1517-22-2[2][3] |
| Melting Point | 144-145 °C[1] | 98-100 °C[2][3] |
| Appearance | Solid[1] | White to off-white solid[2] |
| Purity (Typical) | ≥95% - 98%[4] | ≥98% (Chemical Purity), ≥98 atom % D[3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | Slightly soluble in Acetone, Chloroform, DMSO, and Methanol[2] |
| UV-Vis λmax | Not explicitly found, but expected in the 250-380 nm range for the phenanthrene chromophore.[5] | Not explicitly found, but the parent compound phenanthrene has a λmax at 252 nm.[6] |
Performance Comparison in Analytical Methods
While specific, publicly available validation reports detailing the performance of this compound as a standard are limited, we can infer its expected performance based on typical validation parameters for analytical methods of similar compounds (PAHs) and compare it to the well-documented performance of phenanthrene-d10. Deuterated compounds like phenanthrene-d10 are considered the gold standard for isotope dilution mass spectrometry due to their similar chemical and physical properties to the analyte of interest, with the key difference being their mass.
The following table presents a comparison based on generally accepted performance characteristics for HPLC and GC-MS methods used in pharmaceutical and environmental analysis.
| Performance Parameter | This compound (Expected) | Phenanthrene-d10 (Typical) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (Recovery %) | 80 - 120% | 80 - 120% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Dependent on method and detector | Dependent on method and detector |
| Limit of Quantification (LOQ) | Dependent on method and detector | Dependent on method and detector |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols should be developed and validated for the specific analyte and matrix. The following provides a general workflow for using a standard in the development of an HPLC-UV or GC-MS method for the quantification of a PAH-like analyte.
High-Performance Liquid Chromatography (HPLC-UV) Method
A typical HPLC method for the analysis of a phenanthrene-like compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used for the separation of PAHs.
-
Mobile Phase: A gradient of acetonitrile and water is often employed to achieve optimal separation.
-
Standard Preparation:
-
Prepare a stock solution of this compound or phenanthrene-d10 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from the expected limit of quantification (LOQ) to above the highest expected sample concentration.
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
If using an internal standard like phenanthrene-d10, a known amount is added to the sample before extraction.
-
The extracted sample is then reconstituted in the mobile phase.
-
-
Analysis: Inject the calibration standards and prepared samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the samples by interpolating from the calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and semi-volatile compounds, GC-MS offers high sensitivity and selectivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used for PAH analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Standard and Sample Preparation: Similar to the HPLC method, with the final solvent being compatible with GC analysis (e.g., hexane, dichloromethane).
-
MS Parameters: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.
-
Quantification: Similar to the HPLC method, a calibration curve is generated, and the analyte concentration is determined.
Logical Workflow for Analytical Method Development
The process of developing and validating an analytical method using a standard like this compound follows a logical progression to ensure the final method is accurate, precise, and reliable.
Caption: Workflow of Analytical Method Development and Validation.
Conclusion
This compound presents itself as a viable, non-deuterated alternative standard for the development of analytical methods, particularly for the analysis of other acetylated PAHs or compounds with similar structural features. Its solid form and high melting point indicate good stability. However, for applications requiring the highest level of accuracy and precision, especially in complex matrices, the use of a deuterated internal standard such as phenanthrene-d10 is generally preferred. The choice of standard will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and cost considerations. For routine analysis where a deuterated standard may not be necessary or cost-effective, this compound can be a suitable option, provided the method is thoroughly validated to demonstrate its fitness for purpose.
References
A Comparative Guide to the Biological Activity of 2-Acetylphenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-acetylphenanthrene derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Cytotoxic Activity
The cytotoxic potential of phenanthrene derivatives against various cancer cell lines is a significant area of research. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally similar phenanthrene compounds provide valuable insights into their anticancer activity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.
Table 1: Cytotoxic Activity of Phenanthrene Derivatives Against Various Cancer Cell Lines
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenanthrene Derivative A | Phenanthrene-Thiazolidinedione Hybrid | HCT-116 (Colon) | 0.985 ± 0.02 | [1] |
| Phenanthrene Derivative B | Phenanthrene-Based Tylophorine Derivative | H460 (Lung) | 6.1 | [2] |
| Phenanthrene Derivative C | Phenanthrene-Based Tylophorine Derivative | H460 (Lung) | 11.6 | [2] |
| Benzo[c]phenanthrene Derivative D | Benzo[c]phenanthrene | Hep-2 (Laryngeal) | Not specified, but active | [3] |
| Phenanthrene Derivative E | Substituted Phenanthrene | Hep-2 (Laryngeal) | 1.06 µg/mL | |
| Phenanthrene Derivative F | Substituted Phenanthrene | Caco-2 (Colon) | 3.93 µg/mL |
Note: Direct IC₅₀ values for a systematic series of this compound derivatives are limited in the reviewed literature. The data presented is from closely related phenanthrene structures to provide a comparative context.
Antimicrobial Activity
This compound derivatives and their analogs have demonstrated notable antimicrobial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.
Table 2: Antibacterial Activity of Acetylphenanthrene and Related Derivatives (MIC in µg/mL)
| Compound | Derivative Class | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Norfloxacin-Phenanthrene Hybrid | 3-Acetylphenanthrene fluoroquinolone analog | - | > Norfloxacin | > Norfloxacin | - | [4] |
| Ciprofloxacin-Phenanthrene Hybrid | 2-Oxo-2-(phenanthren-2-yl)ethyl fluoroquinolone analog | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | [4] |
| Gatifloxacin-Phenanthrene Hybrid | 2-Oxo-2-(phenanthren-2-yl)ethyl fluoroquinolone analog | > Gatifloxacin | > Gatifloxacin | > Gatifloxacin | > Gatifloxacin | [4] |
| Diacetylamino-dihydrophenanthrene A | 9,10-Dihydrophenanthrene-2,4-dicarbonitrile | Active | Active | - | - | [5] |
| Diacetylamino-dihydrophenanthrene B | 9,10-Dihydrophenanthrene-2,4-dicarbonitrile | Active | Active | - | - | [5] |
Note: A dash (-) indicates that the data was not provided in the referenced study. ">" indicates a higher MIC value (lower activity) compared to the parent drug.
Anti-inflammatory Activity
Certain phenanthrene derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 3: Anti-inflammatory Activity of 2-Acetylnaphthalene-Derived Chalcones
| Compound | R-group | IC₅₀ for NO Inhibition (µM) |
| Chalcone Derivative 1 | 4-fluorophenyl | >100 |
| Chalcone Derivative 2 | 4-chlorophenyl | 85.3 ± 1.52 |
| Chalcone Derivative 3 | 4-bromophenyl | 78.4 ± 1.21 |
| Chalcone Derivative 4 | 4-methylphenyl | 92.1 ± 1.89 |
| Chalcone Derivative 5 | 4-methoxyphenyl | 20.6 ± 0.52 |
| Chalcone Derivative 6 | 3,4-dimethoxyphenyl | 45.7 ± 0.98 |
| Chalcone Derivative 7 | 3,4,5-trimethoxyphenyl | 33.2 ± 0.76 |
| Chalcone Derivative 8 | furan-2-yl | >100 |
| Chalcone Derivative 9 | thiophen-2-yl | 21.4 ± 2.60 |
| Chalcone Derivative 10 | 1-(4-(2-methoxyethyl)piperazin-1-yl)phenyl | 7.8 ± 0.59 |
Note: This data is for chalcones derived from 2-acetylnaphthalene, which are structurally similar to chalcones that could be synthesized from this compound.[6]
Experimental Protocols
Synthesis of this compound Chalcone Derivatives
A general method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation.[6]
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.
-
To this basic solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
Phenanthrene derivatives exert their biological effects by modulating various cellular signaling pathways.
Apoptosis Induction in Cancer Cells
Many cytotoxic phenanthrene derivatives induce apoptosis (programmed cell death) in cancer cells. A key mechanism involves the regulation of the Bcl-2 family of proteins.[1]
Caption: Bcl-2/Bax Mediated Apoptosis by Phenanthrene Derivatives.
Inhibition of Topoisomerase II
Some phenanthrene derivatives have been identified as topoisomerase II inhibitors.[7] Topoisomerase II is a crucial enzyme for DNA replication and cell division. Its inhibition leads to DNA damage and cell cycle arrest, ultimately causing cell death.
Caption: Mechanism of Topoisomerase II Inhibition by Phenanthrene Derivatives.
Anti-inflammatory Signaling
Chalcones derived from 2-acetylnaphthalene exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB Pathway by 2-Acetylnaphthalene Chalcones.
References
- 1. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetylphenanthrene: A Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of 2-Acetylphenanthrene is critical due to its hazardous nature. This substance is harmful if swallowed and poses a significant, long-term threat to aquatic ecosystems.[1] Adherence to both national and local regulations is mandatory for its disposal.[1]
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure minimal environmental impact and maintain laboratory safety.
Hazard Profile and Safety Summary
This compound is a combustible solid that is categorized as harmful if ingested and very toxic to aquatic life with long-lasting effects.[1] Due to its classification as a polycyclic aromatic hydrocarbon (PAH), it is considered a hazardous waste, necessitating disposal in appropriate, designated areas to prevent environmental contamination.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Prevent release into the environment.[1] |
| Combustibility | Combustible solid.[2] | Keep away from heat and open flames. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Eyeshields or safety glasses.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Respiratory Protection: A dust mask (type N95 or equivalent) is required when handling the solid form to avoid inhalation of dust particles.[1][2]
2. Waste Collection and Segregation:
-
Original Container: Whenever possible, leave the chemical waste in its original container.[1]
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[1] This prevents potentially hazardous reactions and ensures proper disposal routing.
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".
3. Spill Management: In the event of a spill:
-
Containment: Cover drains to prevent entry into the sewer system.[1]
-
Cleanup: Carefully take up the dry material.[1] Avoid generating dust.
-
Disposal of Spill Debris: Place the collected material and any contaminated cleaning supplies into a designated, sealed container for hazardous waste disposal.
4. Final Disposal:
-
Approved Facility: The waste container must be sent to an approved and licensed hazardous waste disposal plant.[1]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable national and local environmental regulations.[1]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Acetylphenanthrene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Acetylphenanthrene. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Chemical and Hazard Information
This compound is a combustible solid that is harmful if swallowed and presents a significant hazard to the aquatic environment. Below is a summary of its key characteristics.
| Property | Value | Reference |
| CAS Number | 5960-69-0 | |
| Molecular Formula | C₁₆H₁₂O | [1] |
| Molecular Weight | 220.27 g/mol | |
| Form | Solid | |
| Melting Point | 144-145 °C | |
| Storage Class | 11 (Combustible Solids) | |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | |
| Precautionary Statements | P264, P270, P273, P301 + P312 + P330, P391, P501 |
Essential Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is used. The following are the minimum recommended PPE.
-
Eye and Face Protection : Safety glasses with side shields or goggles are mandatory to protect against dust particles.[2] In situations with a higher risk of splashing or dust generation, a face shield should also be worn.[3][4]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. Nitrile gloves are a suitable option for protection against solvents, oils, and greases, as well as limited exposure to acids and bases.[2] Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat : A standard lab coat should be worn to protect against minor spills.[2][5] For tasks with a higher risk of significant exposure, an acid-resistant apron should be worn over the lab coat.[5]
-
Closed-toe Shoes : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
-
-
Respiratory Protection : A NIOSH-approved N95 dust mask or a respirator with a particle filter is required when handling the solid form of this compound, especially when dust may be generated.[6] All respiratory protection must be used in accordance with the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[7]
Safe Handling Procedures
-
Preparation :
-
Handling :
-
Avoid generating dust.[6]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
-
Storage :
Spill and Emergency Procedures
-
Spills :
-
First Aid :
-
Inhalation : Move the person to fresh air.[6]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]
-
Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do so.[6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]
-
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Storage of Waste :
-
Keep the waste container tightly closed except when adding waste.[10]
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal :
Caption: Workflow for Handling and Disposal of this compound
By following these guidelines, you can ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's safety protocols.
References
- 1. scbt.com [scbt.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. epa.gov [epa.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
